molecular formula C20H30O3 B163515 12(R)-HEPE CAS No. 109430-12-8

12(R)-HEPE

Cat. No.: B163515
CAS No.: 109430-12-8
M. Wt: 318.4 g/mol
InChI Key: MCRJLMXYVFDXLS-IHWYZUJNSA-N
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Description

12R-HEPE is a HEPE.
12-Hydroxyeicosapentaenoic acid, (12R)- has been reported in Murrayella periclados with data available.

Properties

IUPAC Name

(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJLMXYVFDXLS-IHWYZUJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109430-12-8
Record name 12-Hydroxyeicosapentaenoic acid, (12R)-
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Record name (12R)-12-hydroxyeicosapentaenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of 12(R)-HEPE in Keratinocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an endogenous lipid mediator synthesized from eicosapentaenoic acid (EPA) by the enzyme 12R-lipoxygenase (12R-LOX). In the skin, this compound plays a critical role in modulating inflammatory responses and maintaining epidermal barrier integrity. This technical guide delineates the mechanism of action of this compound in keratinocytes, focusing on its anti-inflammatory signaling pathways and its contribution to the formation of a competent skin barrier. We provide a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction

Keratinocytes, the primary cell type of the epidermis, are central to the skin's function as a protective barrier and are active participants in cutaneous immune responses. Lipid mediators derived from polyunsaturated fatty acids are key signaling molecules that regulate keratinocyte function. This compound, a prominent metabolite of the omega-3 fatty acid EPA in the skin, has emerged as a significant regulator of keratinocyte biology.[1] Its actions are primarily centered on two key areas: the suppression of inflammatory chemokine expression and the enzymatic modification of ceramides (B1148491) essential for the epidermal permeability barrier. Understanding the precise mechanisms through which this compound exerts these effects is crucial for the development of novel therapeutic strategies for inflammatory and barrier-disruption skin disorders.

Anti-inflammatory Action of this compound in Keratinocytes

The primary anti-inflammatory effect of this compound in keratinocytes is the suppression of pro-inflammatory chemokines, specifically CXCL1 and CXCL2. These chemokines are potent neutrophil chemoattractants, and their inhibition by this compound leads to a reduction in neutrophil infiltration into the skin during an inflammatory response.[1]

Signaling Pathway: The Role of Retinoid X Receptor α (RXRα)

The inhibitory action of this compound on CXCL1 and CXCL2 expression is mediated through the nuclear receptor, Retinoid X Receptor α (RXRα).[1][2] this compound acts as a ligand for RXRα, initiating a signaling cascade that culminates in the transcriptional repression of the CXCL1 and CXCL2 genes.

G cluster_cell Keratinocyte cluster_nucleus 12R_HEPE This compound RXRalpha RXRα (Nuclear Receptor) 12R_HEPE->RXRalpha Activates DNA DNA (CXCL1/CXCL2 Promoters) RXRalpha->DNA Binds to promoter regions Nucleus Nucleus Transcription_Repression Transcriptional Repression DNA->Transcription_Repression CXCL1_CXCL2_mRNA CXCL1 & CXCL2 mRNA Transcription_Repression->CXCL1_CXCL2_mRNA Decreased Transcription Inflammation Reduced Neutrophil Chemotaxis CXCL1_CXCL2_mRNA->Inflammation Reduced Chemokine Secretion

Figure 1: this compound/RXRα signaling pathway in keratinocytes.

Quantitative Data on Chemokine Inhibition

Experimental evidence demonstrates a significant reduction in CXCL1 and CXCL2 mRNA levels in human keratinocytes upon treatment with this compound.

ParameterCell LineTreatmentTarget GeneFold Change (vs. Control)Reference
mRNA ExpressionHaCaT300 nmol/L 12-HEPE + TNF-αCXCL1Significantly Decreased[2]
mRNA ExpressionHaCaT300 nmol/L 12-HEPE + TNF-αCXCL2Significantly Decreased[2]

Role in Epidermal Barrier Function

The integrity of the epidermal barrier is critically dependent on the formation of the cornified lipid envelope (CLE), a layer of covalently bound lipids on the surface of corneocytes. The 12R-LOX pathway, which produces this compound from EPA and related metabolites from other fatty acids, is essential for this process.

The 12R-LOX/eLOX-3 Enzymatic Cascade and Ceramide Modification

In keratinocytes, 12R-LOX and another lipoxygenase, epidermis-type lipoxygenase-3 (eLOX-3), act in sequence to modify specific ceramides. The primary substrate is linoleic acid esterified to the omega-hydroxyl group of very long-chain acyl-ceramides (Cer-EOS).[3]

  • Oxygenation by 12R-LOX: 12R-LOX introduces a hydroperoxy group at the C-9 position of the linoleoyl moiety of Cer-EOS, forming a 9R-hydroperoxide derivative.[3]

  • Isomerization by eLOX-3: eLOX-3 then isomerizes this hydroperoxide into an epoxy-alcohol derivative (9,10-epoxy-13-hydroxy).[3]

  • Hydrolysis: This epoxy-alcohol is further hydrolyzed by epoxide hydrolases (such as EPHX3) to form a stable trihydroxy derivative.[3]

  • Covalent Binding: These oxidized ceramides are then covalently attached to proteins of the cornified envelope (e.g., involucrin), a process crucial for the formation of the CLE.[4]

Deficiencies in either 12R-LOX or eLOX-3 lead to severe skin barrier defects, characteristic of autosomal recessive congenital ichthyosis, highlighting the critical role of this pathway.[5]

G Cer_EOS Ceramide-EOS (Linoleic Acid esterified) 12R_LOX 12R-LOX Cer_EOS->12R_LOX Hydroperoxy_Cer 9R-Hydroperoxy-Cer-EOS 12R_LOX->Hydroperoxy_Cer Oxygenation eLOX_3 eLOX-3 Hydroperoxy_Cer->eLOX_3 Epoxy_Alcohol_Cer 9,10-Epoxy-13-hydroxy-Cer-EOS eLOX_3->Epoxy_Alcohol_Cer Isomerization EPHX3 Epoxide Hydrolase 3 (EPHX3) Epoxy_Alcohol_Cer->EPHX3 Trihydroxy_Cer 9R,10S,13R-Trihydroxy-Cer-EOS EPHX3->Trihydroxy_Cer Hydrolysis CLE Covalently Bound Cornified Lipid Envelope (CLE) Trihydroxy_Cer->CLE Covalent Binding Cornified_Envelope Cornified Envelope Proteins (e.g., Involucrin) Cornified_Envelope->CLE

Figure 2: 12R-LOX/eLOX-3 pathway for ceramide modification.

Potential Involvement of Other Receptors

While the role of RXRα is well-established for the anti-inflammatory effects of this compound, there is indirect evidence suggesting the potential involvement of other receptors, such as PPARγ and GPR120, in the broader actions of omega-3 fatty acid metabolites in the skin.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): 12-HEPE has been shown to act as a PPARγ agonist in macrophages, inhibiting foam cell formation.[6] In keratinocytes, PPARγ activation is known to stimulate differentiation.[7] Although direct binding and activation of PPARγ by this compound in keratinocytes have not been definitively demonstrated, it remains a plausible mechanism for some of its effects on differentiation and barrier function.

  • G Protein-Coupled Receptor 120 (GPR120): GPR120 is a known receptor for omega-3 fatty acids and is expressed in the epidermis.[8] Its activation can lead to anti-inflammatory and insulin-sensitizing effects.[9] The signaling cascade of GPR120 often involves Gαq/11, leading to increased intracellular calcium and ERK1/2 phosphorylation.[9] While direct activation by this compound in keratinocytes is yet to be confirmed, it represents a potential pathway for its actions.

Experimental Protocols

General Experimental Workflow

G cluster_workflow Experimental Workflow Culture Culture Human Keratinocytes Treatment Treat with this compound ± Inflammatory Stimulus (e.g., TNF-α) Culture->Treatment Harvest Harvest Cells/Supernatant Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis qPCR qPCR for CXCL1/CXCL2 mRNA Analysis->qPCR RNA LCMS LC-MS/MS for Ceramide Profile Analysis->LCMS Lipids Western Western Blot for Differentiation Markers Analysis->Western Protein

Figure 3: General workflow for studying this compound effects.

Protocol for Quantitative Real-Time PCR (qPCR) of CXCL1 and CXCL2

This protocol is adapted from standard molecular biology techniques for gene expression analysis in cultured keratinocytes.

  • Cell Culture and Treatment:

    • Culture primary human keratinocytes or HaCaT cells to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound (e.g., 10-1000 nM) or vehicle control for 30 minutes.

    • Stimulate with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 4-6 hours.

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA purity and integrity using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for CXCL1, CXCL2, and a reference gene (e.g., GAPDH or ACTB), and the diluted cDNA.

    • Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol for Lipid Extraction and LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the analysis of the ceramide profile in keratinocytes.

  • Cell Culture and Harvesting:

    • Culture keratinocytes to confluency to allow for sufficient lipid synthesis.

    • Treat cells with this compound or vehicle as required.

    • Wash cells with PBS, scrape, and pellet by centrifugation.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or a modified Folch extraction using a chloroform/methanol solvent system to extract total lipids from the cell pellet.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography.

    • Inject the sample onto a reverse-phase C18 column for separation of the different ceramide species.

    • Use a mass spectrometer operating in a positive ion mode with electrospray ionization (ESI) to detect and identify the ceramides based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

    • Quantify the different ceramide species by comparing their peak areas to those of internal standards.

Conclusion and Future Directions

This compound is a key bioactive lipid in the skin that exerts its effects on keratinocytes through at least two distinct mechanisms: the RXRα-mediated suppression of inflammatory chemokines and a crucial role in the enzymatic pathway for ceramide modification and skin barrier formation. These actions position this compound as a potential therapeutic agent for skin diseases characterized by inflammation and barrier dysfunction, such as atopic dermatitis and psoriasis.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and RXRα.

  • Confirming the direct interaction and functional relevance of this compound with PPARγ and GPR120 in keratinocytes.

  • Conducting preclinical studies to evaluate the therapeutic efficacy of topical this compound in animal models of inflammatory skin diseases.

  • Investigating the downstream effects of the 12R-LOX/eLOX-3 pathway on keratinocyte differentiation and signaling.

This in-depth understanding of the this compound mechanism of action will pave the way for the development of targeted and effective dermatological therapies.

References

The Role of 12(R)-Hydroxyeicosatetraenoic Acid (12(R)-HETE) in Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereospecific lipid mediator derived from arachidonic acid that plays a significant, yet often overlooked, role in the orchestration of inflammatory responses. Unlike its more extensively studied 12(S) enantiomer, 12(R)-HETE is generated through distinct enzymatic pathways, including 12R-lipoxygenase (12R-LOX) and cytochrome P450 (CYP) enzymes. It exerts its biological effects by interacting with specific cell surface receptors, such as the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP), thereby activating downstream signaling cascades in key immune cells. This technical guide provides an in-depth examination of the biosynthesis, molecular targets, and signaling pathways of 12(R)-HETE, with a particular focus on its function in modulating neutrophil and macrophage activities. We consolidate quantitative data, present detailed experimental protocols for its study, and provide visual diagrams of its core signaling pathways to offer a comprehensive resource for professionals engaged in inflammation research and therapeutic development.

Note: The user's query specified 12(R)-HEPE. Based on the available scientific literature, the relevant and widely studied molecule in this context is 12(R)-HETE (hydroxyeicosatetraenoic acid). This guide will proceed with the assumption that "HEPE" was a typographical error and will focus on 12(R)-HETE.

Biosynthesis and Metabolism of 12(R)-HETE

12(R)-HETE is an eicosanoid synthesized from arachidonic acid (AA) via two primary enzymatic routes. The stereospecificity of the product is critical to its biological function.

  • 12R-Lipoxygenase (12R-LOX) Pathway: The enzyme 12R-lipoxygenase, encoded by the ALOX12B gene, directly oxygenates arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1][2] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to the more stable 12(R)-HETE.[1][3] The 12R-LOX enzyme is notably found in human skin and is implicated in the pathophysiology of proliferative skin diseases like psoriasis.[4][5]

  • Cytochrome P450 (CYP) Pathway: Various cytochrome P450 enzymes can also metabolize arachidonic acid to produce 12-HETE.[4] This pathway typically yields a racemic mixture of 12(S)-HETE and 12(R)-HETE, although the R-stereoisomer often predominates.[1]

Once formed, 12(R)-HETE can be further metabolized. Its precursor, 12(R)-HpETE, can be converted by epidermis-type lipoxygenase 3 (eLOX3) into hepoxilins or oxidized to 12-keto-eicosatetraenoic acid (12-oxo-ETE).[1] 12(R)-HETE itself can be oxidized by 12-hydroxyeicosanoid dehydrogenase (12-HEDH) to form 12-oxo-ETE, a metabolite with its own distinct biological activities.[4]

G Biosynthesis of 12(R)-HETE AA Arachidonic Acid HPETE 12(R)-HpETE AA->HPETE 12R-LOX (ALOX12B) HETE 12(R)-HETE AA->HETE Cytochrome P450 (CYP Enzymes) HPETE->HETE Cellular Peroxidases OXO 12-oxo-ETE HETE->OXO 12-HEDH

Diagram 1: Key enzymatic pathways for the biosynthesis of 12(R)-HETE.

Receptors and Molecular Targets

12(R)-HETE interacts with several G protein-coupled receptors (GPCRs) to initiate intracellular signaling. Its effects are distinct from the 12(S) enantiomer, which is a high-affinity ligand for GPR31.[2][6]

  • Leukotriene B4 Receptor 2 (BLT2): 12(R)-HETE is a known agonist for the BLT2 receptor.[1][7] This low-affinity receptor for leukotriene B4 also binds other lipid mediators and is implicated in mediating chemotactic responses in immune cells.[1]

  • Thromboxane A2 Receptor (TP): 12(R)-HETE acts as a competitive antagonist at the TP receptor.[1][8] This interaction can lead to effects such as the relaxation of pre-constricted arteries and inhibition of platelet aggregation.[7][8]

The quantitative parameters for these interactions, along with those of the related 12(S)-HETE for comparison, are summarized below.

LigandReceptorAssay TypeValue (IC50 / Kd)Cell/SystemReference
12(R)-HETE TP ReceptorRadioligand Binding0.734 µMWashed human platelets[7]
12(R)-HETE TP ReceptorPlatelet Aggregation Inhibition3.6 µMHuman platelets[7]
12(S)-HETEGPR31Radioligand Binding (Kd)4.8 ± 0.12 nMGPR31-transfected cells[6]
Table 1: Receptor Binding and Functional Affinities for HETE Enantiomers.

Role in Inflammatory Cell Signaling and Function

12(R)-HETE is a potent modulator of innate immune cell function, particularly neutrophils, and plays a role in various inflammatory conditions.

Neutrophil Activation and Chemotaxis

One of the most well-documented roles of 12(R)-HETE is its ability to act as a chemoattractant for neutrophils.[1][9]

  • Chemotaxis and Recruitment: When injected into the skin, 12(R)-HETE induces the local accumulation and extravasation of circulating neutrophils.[1] This process is fundamental to the initiation of an acute inflammatory response. Studies in models of acute lung injury suggest that the broader 12/15-LOX pathway, which generates 12-HETEs, is critical for neutrophil recruitment into lung tissue.[10]

  • Intracellular Signaling: The binding of 12(R)-HETE to its receptors on neutrophils, likely BLT2, leads to a rapid increase in cytosolic free calcium ([Ca2+]i).[1] This calcium influx acts as a key second messenger, triggering the downstream cellular machinery required for directed cell movement (chemotaxis) and the release of granule-bound enzymes (degranulation).[1][11]

G 12(R)-HETE Signaling in Neutrophils cluster_0 Extracellular Space cluster_1 Intracellular Space HETE 12(R)-HETE BLT2 BLT2 Receptor HETE->BLT2 Ca Increase in Cytosolic [Ca2+]i BLT2->Ca G-protein Signaling Chemotaxis Chemotaxis (Cell Migration) Ca->Chemotaxis Degranulation Degranulation (Enzyme Release) Ca->Degranulation

Diagram 2: Simplified signaling cascade for 12(R)-HETE in neutrophils.
Macrophage Modulation and Polarization

While the role of 12(S)-HETE and the 12-LOX pathway in macrophage function is increasingly recognized, direct evidence specifically for the 12(R) enantiomer is less established. However, studies on the general 12-LOX/12-HETE axis provide strong indications of its importance.

  • Macrophage Infiltration: The 12-LOX pathway is implicated in promoting the infiltration of macrophages into inflamed tissues, such as pancreatic islets in models of type 1 diabetes.[12][13]

  • M2 Polarization: The 12-LOX/12-HETE/GPR31 axis has been shown to promote the polarization of tumor-associated macrophages towards an M2 phenotype, which is typically associated with tissue repair and tumor progression.[14] While GPR31 is a high-affinity receptor for 12(S)-HETE, the potential for 12(R)-HETE to influence macrophage polarization through other receptors like BLT2 warrants further investigation.

  • Cytokine Production: Treatment of adipocytes with 12-HETE promotes the expression of pro-inflammatory cytokines and chemokines, including TNF-α, MCP-1, and IL-6, suggesting a role in amplifying inflammatory signals.[2]

Other Biological Effects

Quantitative studies have revealed other significant physiological effects of 12(R)-HETE.

EffectSystem/ModelConcentration/DoseResultReference
Lowering Intraocular PressureRabbit Eye (Topical)1, 10, 50 µg4, 6, and 12 mmHg reduction, respectively[15]
Inhibition of Na+/K+-ATPaseBovine CorneaConcentration-dependentPotent inhibition[15]
PAK1 ActivationCHO-AT1a Cells0.1 µM3.35-fold increase in activity at 10 min[16]
Table 2: Quantitative Biological Effects of 12(R)-HETE.

Experimental Methodologies

Studying the specific roles of 12(R)-HETE requires precise and validated experimental protocols capable of distinguishing it from its stereoisomer.

Quantification by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for separating and quantifying 12(R)-HETE and 12(S)-HETE in biological matrices.

  • Objective: To achieve baseline separation of 12(R)-HETE and 12(S)-HETE enantiomers and provide absolute quantification.

  • Sample Preparation:

    • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as Folch or Bligh-Dyer.

    • Solid-Phase Extraction (SPE): Purify the eicosanoid fraction from the total lipid extract using a C18 SPE cartridge to remove interfering lipids.

  • Instrumentation:

    • LC System: A high-performance liquid chromatography system.

    • Chiral Column: A specialized column is essential. A ChiralPak AD-RH (150 x 4.6 mm, 5 µm) is commonly used.[17]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • LC Method:

    • Mobile Phase: Isocratic elution with a mixture such as methanol:water:acetic acid (95:5:0.1, v/v/v).[17]

    • Flow Rate: Approximately 300 µL/min.[17]

    • Column Temperature: Maintained at 40°C.[17][18]

    • Expected Elution: Under these conditions, 12(R)-HETE typically elutes earlier (~10 min) than 12(S)-HETE (~13 min).[17]

  • MS/MS Method:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The deprotonated molecule [M-H]⁻ for 12-HETE is m/z 319.

    • Product Ions: Common fragment ions for collision-induced dissociation are m/z 179 (resulting from cleavage between C-11 and C-12) and m/z 257.[17]

    • Internal Standard: A deuterated standard, such as 12(S)-HETE-d8, should be used for accurate quantification.

G Workflow: Chiral LC-MS/MS for 12(R)-HETE Sample Biological Sample Extract Lipid Extraction Sample->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE LC Chiral LC Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Quantification vs. Internal Standard MS->Data

Diagram 3: Experimental workflow for the quantification of 12(R)-HETE.
Neutrophil Chemotaxis Assay (Boyden Chamber)

  • Objective: To quantify the directed migration of neutrophils in response to a concentration gradient of 12(R)-HETE.

  • Materials:

    • Isolated human or murine neutrophils.

    • Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

    • 12(R)-HETE and vehicle control.

    • Chemotaxis buffer (e.g., HBSS with calcium and magnesium).

  • Procedure:

    • Place the chemoattractant (12(R)-HETE at various concentrations, typically 10⁻⁹ to 10⁻⁶ M) or vehicle control in the lower wells of the Boyden chamber.

    • Carefully place the microporous membrane over the lower wells.

    • Add a suspension of isolated neutrophils to the upper wells of the chamber.

    • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

    • After incubation, remove the membrane. Scrape non-migrated cells from the top surface.

    • Fix and stain the membrane (e.g., with Diff-Quik stain).

    • Count the number of neutrophils that have migrated to the underside of the membrane using light microscopy.

    • Express results as the number of migrated cells per high-power field or as a chemotactic index relative to the vehicle control.

Summary and Future Directions

12(R)-HETE is a stereospecific lipid mediator with potent pro-inflammatory activities, primarily driven by its ability to recruit and activate neutrophils via the BLT2 receptor. Its synthesis by both 12R-LOX and CYP enzymes places it at a key intersection of inflammatory pathways, particularly in tissues like the skin. While its role as a neutrophil chemoattractant is well-defined, its specific contributions to macrophage function and its interplay with the broader network of eicosanoids are areas ripe for further exploration.

Future research should focus on:

  • Deconvoluting Receptor Usage: Clarifying the precise signaling outcomes of 12(R)-HETE binding to BLT2 versus its antagonistic effects at the TP receptor in different immune cell types.

  • Macrophage-Specific Effects: Conducting detailed studies to determine if 12(R)-HETE directly influences macrophage polarization and effector functions, independent of the 12(S)-HETE/GPR31 axis.

  • Therapeutic Targeting: Investigating the potential of selective inhibitors of the 12R-LOX pathway or antagonists of the BLT2 receptor as therapeutic strategies for treating inflammatory disorders characterized by excessive neutrophil infiltration, such as psoriasis or acute lung injury.

References

The Endogenous Production of 12-Hydroxyeicosapentaenoic Acid (12-HEPE) in Brown Adipose Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown adipose tissue (BAT) has emerged as a significant regulator of systemic energy homeostasis, primarily through its thermogenic capacity. Recent research has unveiled a novel role for BAT as an endocrine organ that secretes signaling molecules, termed "batokines," which influence metabolic processes in other tissues. Among these, the lipid mediator 12-hydroxyeicosapentaenoic acid (12-HEPE) has garnered considerable attention. This technical guide provides an in-depth overview of the endogenous production of 12-HEPE in BAT, its signaling pathways, and its physiological effects, with a focus on the experimental methodologies used in its study. While the initial interest lies in the 12(R) stereoisomer of HEPE, current key findings predominantly point to the significance of the 12(S) stereoisomer in BAT-mediated glucose metabolism. This guide will address both, clarifying the context based on available scientific literature.

Biosynthesis of 12-HEPE in Brown Adipose Tissue

The synthesis of 12-HEPE in brown adipocytes is a highly regulated process initiated by specific physiological stimuli. Cold exposure and β3-adrenergic stimulation are the primary inducers of this pathway.[1][2] The enzymatic machinery responsible for 12-HEPE production involves the 12-lipoxygenase (12-LOX) family of enzymes, which catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.

The precursor for 12-HEPE is eicosapentaenoic acid (EPA), an omega-3 fatty acid. The 12-LOX enzyme converts EPA into 12-hydroperoxyeicosapentaenoic acid (12-HpEPE), which is then rapidly reduced to the more stable 12-HEPE.

The Role of Alox12 and the 12(S)-HEPE Stereoisomer

Studies have shown that in murine brown and beige adipose tissue, the gene Alox12 is expressed at substantially higher levels than Alox12b, Alox15, and Alox15b.[1] The Alox12 gene encodes for an enzyme that produces the 12(S) stereoisomers of various lipid mediators, including 12(S)-HEPE.[1] Cold exposure and β3-adrenergic agonists, such as CL316,243, have been demonstrated to increase the expression of Alox12 in differentiated brown adipocytes.[1]

The 12(R)-HEPE Stereoisomer and the Alox12b Gene

The 12(R) stereoisomer of HEPE is produced by the enzyme 12R-lipoxygenase (12R-LOX), which is encoded by the Alox12b gene.[1] However, research indicates that the mRNA expression of Alox12b is negligible in the brown adipose tissue of mice.[1] While 12(R)-HETE, a related 12R-LOX product, has been identified in other tissues like the skin, the primary form of 12-HEPE produced and secreted by BAT in response to thermogenic stimuli appears to be 12(S)-HEPE.[1]

Signaling Pathway of 12-HEPE

12-HEPE functions as a "batokine," a signaling molecule secreted from BAT that exerts its effects on both brown adipocytes (autocrine/paracrine) and distant tissues like skeletal muscle (endocrine).[1][2] The downstream signaling cascade of 12-HEPE is characterized as an insulin-like pathway that promotes glucose uptake.

The proposed signaling pathway is initiated by the binding of 12-HEPE to a G-protein coupled receptor (GPCR). Experimental evidence suggests the involvement of a Gs protein-coupled receptor.[1] Activation of this receptor triggers a downstream cascade involving phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B). This PI3K/Akt signaling culminates in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating increased glucose uptake into the cell.[1]

Figure 1: Signaling pathway of 12(S)-HEPE in brown adipocytes.

Quantitative Data on 12-HEPE Production and Effects

The following tables summarize key quantitative data from studies on 12-HEPE in the context of brown adipose tissue.

Table 1: Circulating Levels of 12-LOX Metabolites in Mice

Metabolite Condition Concentration (nM) Reference
12-HEPE Male C57BL/6 mice, 7 days at 5°C ~50 [1]
14-HDHA Male C57BL/6 mice, 7 days at 5°C ~15 [1]

| 12-HETE | Male C57BL/6 mice, 7 days at 5°C | ~25 |[1] |

Table 2: In Vivo Treatment with 12(S)-HEPE in Diet-Induced Obese (DIO) Mice

Parameter Value Unit Duration Reference

| Daily Dose | 200 | µg/kg | 2 weeks |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 12-HEPE in brown adipose tissue.

Measurement of 12-HEPE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lipid mediators like 12-HEPE from biological samples.

LC_MS_MS_Workflow Sample_Collection 1. Sample Collection (Serum or Homogenized Tissue) Internal_Standard 2. Addition of Deuterium-Labeled Internal Standards Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction (Cold Methanol) Internal_Standard->Lipid_Extraction Centrifugation 4. Centrifugation Lipid_Extraction->Centrifugation Supernatant_Transfer 5. Supernatant Transfer and Acidification Centrifugation->Supernatant_Transfer SPE 6. Solid Phase Extraction (SPE) (C18 Cartridge) Supernatant_Transfer->SPE LC_MS_MS 7. LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis 8. Data Analysis (PeakView® and MultiQuant™) LC_MS_MS->Data_Analysis

Figure 2: Workflow for LC-MS/MS-based lipidomics of 12-HEPE.

Protocol Steps:

  • Sample Preparation:

    • For serum samples, use 100 µL aliquots.

    • For tissue samples, homogenize the tissue and use an amount equivalent to 1 mg of protein (quantified by BCA assay).

  • Internal Standard Spiking:

    • Add a mixture of deuterium-labeled internal standards to each sample to correct for extraction efficiency and matrix effects.

  • Lipid Extraction:

    • Add three times the sample volume of cold methanol (B129727) (MeOH).

    • Vortex the mixture for 5 minutes.

    • Store at -20°C overnight to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Processing:

    • Transfer the supernatant to a new tube.

    • Add 3 mL of acidified water (pH 3.5).

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the lipids of interest.

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in an appropriate solvent.

    • Inject the sample into an LC-MS/MS system.

    • Acquire full-scan MS/MS data in high sensitivity mode.

  • Data Analysis:

    • Confirm the identity of 12-HEPE using software such as PeakView®.

    • Quantify the analyte using software like MultiQuant™ by comparing the peak area of the endogenous analyte to that of the deuterated internal standard.

In Vitro Glucose Uptake Assay in Brown Adipocytes

This assay measures the ability of brown adipocytes to take up glucose from the culture medium in response to stimuli like 12-HEPE.

Glucose_Uptake_Assay_Workflow Cell_Culture 1. Culture and Differentiate Brown Adipocytes Pre_treatment 2. Pre-treatment (Optional) (e.g., with inhibitors) Cell_Culture->Pre_treatment Stimulation 3. Stimulation with 12(S)-HEPE or Vehicle Control Pre_treatment->Stimulation Glucose_Analog 4. Addition of Labeled Glucose Analog ([3H]2-DG) Stimulation->Glucose_Analog Incubation 5. Incubation Glucose_Analog->Incubation Lysis 6. Cell Lysis Incubation->Lysis Scintillation_Counting 7. Scintillation Counting to Measure Radioactivity Lysis->Scintillation_Counting Normalization 8. Normalization to Protein Content Scintillation_Counting->Normalization

Figure 3: Workflow for in vitro glucose uptake assay.

Protocol Steps:

  • Cell Culture:

    • Culture murine or human brown preadipocytes to confluence in appropriate growth medium.

    • Induce differentiation into mature brown adipocytes using a standard differentiation cocktail.

  • Pre-treatment (Optional):

    • To investigate signaling pathways, pre-treat cells with specific inhibitors (e.g., Wortmannin for PI3K, rapamycin (B549165) for mTOR) for a defined period before stimulation.

  • Stimulation:

    • Wash the differentiated adipocytes.

    • Starve the cells in a low-glucose medium.

    • Treat the cells with 12(S)-HEPE or a vehicle control for a specified time. Insulin (B600854) is often used as a positive control.

  • Glucose Uptake Measurement:

    • Add a radiolabeled glucose analog, such as [3H]2-deoxy-D-glucose ([3H]2-DG), to the culture medium.

    • Incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

  • Termination and Lysis:

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., NaOH).

  • Quantification:

    • Measure the amount of radioactivity in the cell lysates using a scintillation counter.

  • Normalization:

    • Determine the total protein concentration in each well using a BCA assay.

    • Normalize the radioactivity counts to the protein concentration to account for variations in cell number.

Implications for Drug Development

The discovery of the 12-LOX/12-HEPE pathway in BAT presents a promising avenue for the development of novel therapeutics for metabolic diseases.[2] Targeting this pathway could offer strategies to enhance glucose disposal and improve insulin sensitivity. Potential therapeutic approaches include:

  • Development of 12-HEPE analogs: Designing stable and orally bioavailable mimetics of 12-HEPE could replicate its beneficial metabolic effects.

  • Modulation of 12-LOX activity: Small molecule activators of 12-LOX in BAT could increase the endogenous production of 12-HEPE.

  • Targeting the 12-HEPE receptor: Identifying and developing agonists for the specific GPCR that mediates the effects of 12-HEPE could provide a more direct approach to activate its downstream signaling pathway.

Conclusion

The endogenous production of 12-HEPE, particularly the 12(S) stereoisomer, by brown adipose tissue represents a significant finding in the field of metabolic research. This batokine acts as a crucial signaling molecule that enhances glucose uptake in an insulin-like manner, thereby contributing to systemic glucose homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this pathway. A deeper understanding of the 12-LOX/12-HEPE axis will be instrumental in developing novel therapeutic strategies to combat obesity and type 2 diabetes.

References

Unraveling the Enigma: A Technical Guide to the Identification and Characterization of the 12(R)-HEPE Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While its biological activities are of increasing interest, a definitive receptor for this compound has yet to be identified, presenting a significant knowledge gap in the field of lipid signaling. This technical guide provides a comprehensive overview of the current state of research into the this compound receptor, detailing potential candidates, relevant binding affinity data for structurally similar molecules, and the experimental protocols required for definitive identification and characterization. This document aims to serve as a foundational resource for researchers dedicated to deorphanizing the receptor for this intriguing lipid mediator and exploring its therapeutic potential.

Introduction: The Quest for the this compound Receptor

The biological effects of lipid mediators are predominantly transduced through specific cell surface or intracellular receptors. The identification of these receptors is paramount for understanding their physiological roles and for the development of targeted therapeutics. This compound, a metabolite of EPA, is produced via the 12-lipoxygenase pathway.[1] While the bioactivities of its stereoisomer, 12(S)-HEPE, are being elucidated, the specific receptor and signaling pathways for this compound remain largely unknown. This guide consolidates the current, albeit limited, knowledge and provides a roadmap for future research endeavors.

Potential Receptor Candidates for this compound

Current research points to a few potential, yet unconfirmed, receptor candidates for this compound. The evidence is largely indirect and often based on studies of related lipid mediators.

G Protein-Coupled Receptors (GPCRs)

GPCRs are a major class of receptors for lipid signaling molecules. The deorphanization of GPCRs for various eicosanoids has been a key area of research.

  • GPR31: A Case of Stereoselectivity: The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a molecule structurally similar to this compound.[2][3][4] However, studies have demonstrated that GPR31 is highly stereoselective, showing no binding or activation by 12(R)-HETE.[3] This pronounced stereospecificity strongly suggests that GPR31 is unlikely to be the receptor for this compound. This finding underscores the critical importance of stereochemistry in ligand-receptor interactions.

  • GPR37 and GPR37L1: An Unclear Picture: GPR37 and GPR37L1 are orphan GPCRs for which the endogenous ligands are still a subject of debate. While initially linked to the neuropeptide prosaposin,[5][6] more recent evidence suggests that the lipid mediator neuroprotectin D1 (NPD1) is a ligand for GPR37.[7][8][9] Given that GPR37 can be activated by a lipid mediator, it remains a speculative, albeit unproven, candidate for this compound. Further screening of lipid libraries against these receptors is warranted.

Nuclear Receptors
  • Retinoid X Receptor α (RXRα): A Promising Lead: A study has indicated that 12-HEPE (the specific stereoisomer was not defined) can alleviate contact hypersensitivity by acting on the retinoid X receptor α (RXRα) in keratinocytes.[10] RXRs are nuclear receptors that heterodimerize with other nuclear receptors to regulate gene transcription.[11][12] This finding presents a compelling avenue for investigation, suggesting a potential intracellular site of action for this compound. However, direct binding studies and quantitative affinity data for this compound with RXRα are currently lacking.

  • Aryl Hydrocarbon Receptor (AHR): An Indirect Interaction: Research on the related molecule 12(R)-HETE has shown that it can indirectly activate the Aryl Hydrocarbon Receptor (AHR) pathway.[13] While this does not imply direct binding, it suggests a potential cross-talk between 12(R)-eicosanoid signaling and the AHR pathway, which is involved in cellular responses to environmental stimuli.

Quantitative Data for Related Ligands

To date, there is no published binding affinity or functional potency data for this compound with any receptor. The following table summarizes the quantitative data for the interaction of the closely related 12(S)-HETE with its identified receptor, GPR31, to provide a comparative baseline for future studies on this compound.

LigandReceptorCell LineAssay TypeParameterValueReference
12(S)-HETEGPR31CHO cellsRadioligand BindingKd4.8 ± 0.12 nM[3][4][14][15]
12(S)-HETEGPR31CHO cells[35S]GTPγS BindingEC500.28 ± 1.26 nM[2][3][4]

Table 1: Binding Affinity and Functional Potency of 12(S)-HETE for GPR31. This data highlights the high affinity and potency of the S-isomer for its receptor and serves as a benchmark for the characterization of the putative this compound receptor.

Experimental Protocols for Receptor Identification and Characterization

The definitive identification and characterization of the this compound receptor will require a systematic approach employing a range of established experimental protocols.

Receptor Identification: Deorphanization Strategies

The process of identifying a ligand for an orphan receptor is termed deorphanization. For a novel ligand like this compound, a "reverse pharmacology" approach is typically employed.

  • Cell-Based Screening Assays: A common strategy is to screen a panel of orphan GPCRs expressed in a heterologous system (e.g., HEK293 or CHO cells) for activation by this compound. Functional readouts can include:

    • Calcium Mobilization Assays: For receptors coupling to Gq proteins.

    • cAMP Accumulation/Inhibition Assays: For receptors coupling to Gs or Gi proteins.

    • β-arrestin Recruitment Assays: A universal signaling pathway for many activated GPCRs.[16]

  • Radioligand Binding Assays: If a tritiated or iodinated form of this compound is available, direct binding studies on membranes from cells expressing orphan receptors can be performed.

  • Affinity Chromatography: Immobilized this compound can be used as bait to pull down its receptor from cell lysates, which can then be identified by mass spectrometry.

The following diagram illustrates a typical workflow for orphan GPCR deorphanization.

GPRC_Deorphanization_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_output Output Start Orphan GPCR Library Screening Functional Assays (e.g., Calcium, cAMP, β-arrestin) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Ligand This compound Ligand->Screening Binding_Assay Radioligand Binding Assays (Saturation & Competition) Hit_ID->Binding_Assay Functional_Assay Dose-Response Functional Assays (EC50/IC50 Determination) Hit_ID->Functional_Assay Identified_Receptor Identified this compound Receptor Binding_Assay->Identified_Receptor Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for pERK) Functional_Assay->Signaling_Pathway Signaling_Pathway->Identified_Receptor GPCR_Signaling_Pathway Ligand This compound Receptor Hypothetical This compound Receptor (GPCR) Ligand->Receptor Binding G_Protein Heterotrimeric G Protein (e.g., Gαi/o, Gαq/11, Gαs) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase Cascade (e.g., PKA, PKC, MAPK) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Inflammation) Downstream_Kinase->Cellular_Response Regulation

References

Downstream Metabolites of the 12(R)-HEPE Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream metabolic cascade originating from 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a significant lipid mediator derived from eicosapentaenoic acid (EPA). This document details the enzymatic conversions, the resulting metabolites, and their emerging roles in cellular signaling and pathophysiology. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Introduction to the this compound Pathway

The this compound metabolic pathway is initiated by the action of 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, on the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This enzymatic reaction stereospecifically introduces a hydroperoxy group at the 12th carbon position, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE). This unstable intermediate is rapidly reduced by cellular glutathione (B108866) peroxidases (GPX1, GPX2, and GPX4) to the more stable this compound. While structurally similar to its S-enantiomer, 12(S)-HEPE, the downstream metabolic fate and biological activities of this compound are distinct and are of growing interest in fields such as dermatology, immunology, and metabolic disease research.

Enzymatic Cascade and Downstream Metabolites

The metabolism of this compound extends beyond its initial formation, leading to a series of bioactive lipids. The key enzymes involved are epidermis-type lipoxygenase 3 (eLOX3) and soluble epoxide hydrolase (sEH).

eLOX3-Mediated Metabolism

In tissues such as the skin, 12(R)-HpEPE is a preferred substrate for eLOX3, a unique lipoxygenase that functions as a hydroperoxide isomerase.[1][2] This enzyme converts 12(R)-HpEPE into two primary products:

  • 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid: A specific hepoxilin, which is an epoxy alcohol derivative.

  • 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE): A keto derivative.

sEH-Mediated Metabolism

The hepoxilin formed by eLOX3 can be further metabolized by soluble epoxide hydrolase (sEH). This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of a trihydroxy derivative:

  • 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid: A trioxilin.

Quantitative Data on this compound and its Metabolites

Quantitative data for the downstream metabolites of this compound are not as extensively documented as for other eicosanoids. However, studies in specific biological contexts provide some insights. The following table summarizes available quantitative information.

MetaboliteBiological MatrixConditionConcentration/LevelReference
12(R)-HETEMouse PlasmaAtopic Dermatitis Model~1.5 ng/mL[3]
12(R)-HETEMouse SkinAtopic Dermatitis Model~2.0 ng/mg tissue[3]
12(R)-HETEMouse SpleenAtopic Dermatitis Model~0.5 ng/mg tissue[3]
12(R)-HETEMouse Lymph NodeAtopic Dermatitis Model~1.0 ng/mg tissue[3]
12-HEPE (R/S not specified)Human SerumPost-mirabegron treatmentSignificantly elevated[4]
12-HEPE (R/S not specified)Mouse SerumCold Exposure (7 days)~50 nMol[4]

Note: Data for the hepoxilin and trioxilin derivatives of this compound are particularly scarce and often reported in relative terms due to the lack of commercially available standards.

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and quantification of this compound and its downstream metabolites, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a standard method for the extraction of lipids from tissues and biofluids.

  • Homogenization: Homogenize the tissue sample (e.g., skin, spleen) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) containing a suitable internal standard (e.g., 12(S)-HETE-d8). For liquid samples like plasma, add the chloroform:methanol mixture directly.

  • Phase Separation: Add chloroform and a saline solution (e.g., 0.9% NaCl) to the homogenate to achieve a final chloroform:methanol:water ratio of approximately 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol and water.

LC-MS/MS Analysis for 12(R)-HETE and its Metabolites

This method allows for the separation and quantification of the different enantiomers and downstream products.

  • Chromatography:

    • Column: A chiral column (e.g., Chiralcel OD-H) is essential for separating the R and S enantiomers of HEPE/HETE. For the analysis of downstream metabolites like hepoxilins and trioxilins, a C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for these acidic lipids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion for each analyte.

      • Example MRM transitions for 12-HETE: m/z 319 -> m/z 179 (cleavage between C-11 and C-12).[3]

    • Internal Standards: The use of deuterated internal standards (e.g., 12(S)-HETE-d8) is crucial for accurate quantification, as they correct for variations in extraction efficiency and instrument response.

Signaling Pathways and Biological Functions

The signaling pathways initiated by this compound and its metabolites are an active area of research. Unlike the often pro-inflammatory actions of 12(S)-HETE, the this compound pathway appears to have more nuanced and, in some cases, anti-inflammatory or pro-resolving functions.

The this compound Metabolic Pathway

12R_HEPE_Metabolism EPA Eicosapentaenoic Acid (EPA) HpEPE 12(R)-HpEPE EPA->HpEPE 12R-LOX (ALOX12B) HEPE This compound HpEPE->HEPE GPX1/2/4 Hepoxilin 8R-hydroxy-11R,12R-epoxy- hepoxilin A3 HpEPE->Hepoxilin eLOX3 Keto 12-oxo-ETE HpEPE->Keto eLOX3 Trioxilin 8R,11R,12R-trihydroxy- eicosatetraenoic acid Hepoxilin->Trioxilin sEH

Metabolic cascade of this compound.

Signaling in Glucose Metabolism

Recent studies have implicated 12-HEPE (the specific enantiomer was not always defined but is contextually linked to 12-LOX activity) as a "batokine" released from brown adipose tissue (BAT) in response to cold stimulation.[4] This lipid mediator appears to improve glucose metabolism by promoting glucose uptake in adipocytes and skeletal muscle. The proposed signaling pathway involves:

  • Receptor Activation: 12-HEPE is thought to activate a G-protein coupled receptor (GPCR).

  • Downstream Signaling: This activation leads to the engagement of the PI3K/Akt signaling cascade, a pathway that is also central to insulin (B600854) signaling.

  • GLUT4 Translocation: The activation of Akt promotes the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing glucose uptake.

12HEPE_Glucose_Uptake HEPE 12-HEPE GPCR GPCR HEPE->GPCR PI3K PI3K GPCR->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Proposed signaling pathway for 12-HEPE-mediated glucose uptake.

Role in Skin and Inflammation

The this compound pathway is particularly active in the skin, where both 12R-LOX and eLOX3 are expressed.[5] This localization suggests a role in maintaining the skin's barrier function. In contrast to the pro-inflammatory effects of many arachidonic acid-derived eicosanoids, 12-HEPE has demonstrated anti-inflammatory properties in the context of skin inflammation.[5] Topical application of 12-HEPE has been shown to alleviate contact hypersensitivity by downregulating the expression of neutrophil-attracting chemokines, CXCL1 and CXCL2, in keratinocytes.[5] This effect is mediated through the activation of the retinoid X receptor α (RXRα).[5]

Conclusion

The downstream metabolites of the this compound pathway represent a fascinating and evolving area of lipid research. From their roles in skin barrier function to their potential as regulators of glucose metabolism, these molecules offer new avenues for therapeutic intervention in a range of diseases. Further research is needed to fully elucidate the quantitative aspects of this pathway in various tissues and disease states, and to identify the specific receptors and downstream signaling events for each of the metabolites. The development of robust analytical methods and the availability of purified standards will be critical for advancing our understanding of this important metabolic cascade.

References

Physiological Concentrations of 12(R)-HETE in Human Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) in human plasma. It includes quantitative data, detailed experimental protocols for its measurement, and an exploration of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid mediators and their roles in health and disease.

Introduction to 12(R)-HETE

12(R)-HETE is a stereoisomer of 12-hydroxyeicosatetraenoic acid, an eicosanoid derived from arachidonic acid. While the 'S' enantiomer, 12(S)-HETE, is the more abundant and well-studied form, 12(R)-HETE is increasingly recognized for its distinct biological activities and potential role in various physiological and pathological processes. Its formation is primarily catalyzed by 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes. Understanding the physiological concentrations of 12(R)-HETE is crucial for elucidating its biological significance and for the development of novel therapeutic strategies targeting its pathways.

Quantitative Data: Physiological Concentrations of 12(R)-HETE in Human Plasma and Serum

The following table summarizes the reported physiological concentrations of 12(R)-HETE in human plasma and serum from healthy individuals. It is important to note that concentrations can vary based on the analytical method, sample type (plasma vs. serum), and individual physiological states.

Biological MatrixConcentration (ng/mL)Analytical MethodReference
Human Serum11.16 ± 2UHPLC-ECAPCI/HRMS[1]
Human Plasma (unstimulated)Detected, but not quantifiedUHPLC-ECAPCI/HRMS[1]
Human Plasma (zymosan-stimulated)2.11 ± 0.2UHPLC-ECAPCI/HRMS[1]

Experimental Protocols for Quantification of 12(R)-HETE

The accurate quantification of 12(R)-HETE in biological matrices requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral separation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 12(R)-HETE in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution of Lipids SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution ChiralLC Chiral Liquid Chromatography Reconstitution->ChiralLC MSMS Tandem Mass Spectrometry (MS/MS) ChiralLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Experimental workflow for 12(R)-HETE analysis.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate eicosanoids, including 12(R)-HETE, from human plasma while removing interfering substances.

  • Materials:

    • Human plasma collected in tubes containing anticoagulants (e.g., EDTA).

    • Internal standard (e.g., deuterated 12(S)-HETE-d8).

    • Methanol (B129727), water, and ethyl acetate (B1210297) (HPLC grade).

    • SPE cartridges (e.g., C18).

  • Procedure:

    • Spike the plasma sample with an internal standard to correct for extraction losses and matrix effects.

    • Acidify the plasma sample to a pH of approximately 3.5 with a weak acid (e.g., acetic acid) to protonate the carboxylic acid group of HETEs.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the HETEs with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[2]

2. Chiral Liquid Chromatography

  • Objective: To separate the 12(R)-HETE and 12(S)-HETE enantiomers.

  • Chromatographic Column: A chiral stationary phase is essential for the separation of enantiomers. Commonly used columns include those based on polysaccharide derivatives, such as the ChiralPak AD-RH.[3]

  • Mobile Phase: A typical mobile phase for reversed-phase chiral separation consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. An isocratic elution is often employed.[3][4]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typically used.[3]

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.[3]

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To provide sensitive and selective detection and quantification of 12(R)-HETE.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of HETEs, as the carboxylic acid group is readily deprotonated.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻, which has an m/z of 319.2 for 12-HETE) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.[4]

  • MRM Transitions:

    • Precursor Ion (m/z): 319.2

    • Product Ions (m/z): Common product ions for 12-HETE include m/z 179.1 (resulting from cleavage adjacent to the hydroxyl group) and m/z 115.1.[4]

  • Quantification: The concentration of 12(R)-HETE in the sample is determined by comparing the peak area of its MRM transition to that of the internal standard. A calibration curve is generated using known concentrations of a 12(R)-HETE standard.

Signaling Pathways of 12(R)-HETE

12(R)-HETE exerts its biological effects by interacting with specific cell surface receptors, primarily the Leukotriene B4 receptor 2 (BLT2) and the Thromboxane (B8750289) A2 receptor (TP).

12(R)-HETE Signaling through the BLT2 Receptor

12(R)-HETE acts as an agonist at the BLT2 receptor, a G-protein coupled receptor (GPCR). Activation of BLT2 can lead to various cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses HETE 12(R)-HETE BLT2 BLT2 Receptor HETE->BLT2 G_protein Gαi/q BLT2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gαq AC Adenylyl Cyclase G_protein->AC Gαi (inhibits) ERK ERK Activation G_protein->ERK PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Inflammation Chemotaxis Cell Proliferation Ca->Response PKC->Response PKA ↓ PKA Activity cAMP->PKA PKA->Response ERK->Response

12(R)-HETE signaling via the BLT2 receptor.

Activation of the BLT2 receptor by 12(R)-HETE can initiate signaling through G-proteins, including Gαi and Gαq.[5][6] This can lead to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream effects include the modulation of inflammatory responses, cell migration (chemotaxis), and proliferation.[5][7]

12(R)-HETE Interaction with the Thromboxane A2 (TP) Receptor

In contrast to its agonistic effect on BLT2, 12(R)-HETE has been shown to act as a competitive antagonist at the Thromboxane A2 (TP) receptor. This means it can block the actions of the endogenous agonist, thromboxane A2 (TXA2).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses (Inhibited by 12(R)-HETE) TXA2 Thromboxane A2 (TXA2) TP TP Receptor TXA2->TP Agonist HETE 12(R)-HETE HETE->TP Antagonist G_protein Gαq/13 TP->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gαq RhoGEF RhoGEF G_protein->RhoGEF Gα13 Ca ↑ Ca²⁺ PLC->Ca RhoA RhoA Activation RhoGEF->RhoA Response Platelet Aggregation Vasoconstriction Ca->Response RhoA->Response

12(R)-HETE antagonism at the TP receptor.

The TP receptor, upon activation by agonists like TXA2, typically signals through Gαq and Gα13. This leads to the activation of phospholipase C and an increase in intracellular calcium, as well as the activation of the Rho/Rho-kinase pathway. These signaling events are crucial for processes such as platelet aggregation and vasoconstriction. By competitively binding to the TP receptor, 12(R)-HETE can inhibit these TXA2-mediated effects.[8][9]

Conclusion

This technical guide provides a foundational understanding of the physiological concentrations of 12(R)-HETE in human plasma, the methodologies for its quantification, and its signaling pathways. The data indicates that while 12(R)-HETE is present at low levels under normal physiological conditions, its concentration can be modulated by cellular stimulation. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for researchers aiming to investigate the role of this lipid mediator in health and disease. Further research is warranted to establish a more comprehensive range of physiological concentrations and to fully elucidate the downstream consequences of 12(R)-HETE-mediated signaling in various cellular contexts.

References

Methodological & Application

Application Note: Quantification of 12(R)-HEPE in Tissues by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an omega-3 fatty acid-derived oxylipin produced by the 12R-lipoxygenase (12R-LOX) enzyme.[1] Emerging research has identified 12-HEPE as a "batokine" secreted by brown adipose tissue (BAT) that improves glucose metabolism by promoting glucose uptake in adipocytes and skeletal muscle through an insulin-like signaling pathway.[1] Given its potential therapeutic importance, accurate quantification is crucial. This method employs a chiral stationary phase for the specific separation of this compound from its 12(S)-HEPE enantiomer, followed by sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Biological Significance and Signaling Pathway

12-HEPE is synthesized from eicosapentaenoic acid (EPA) and has been shown to be a key signaling molecule in adaptive thermogenesis.[1] In response to cold exposure or β3-adrenergic stimulation, 12-lipoxygenase in brown adipose tissue produces 12-HEPE. This lipid mediator then acts as a paracrine or endocrine factor to stimulate glucose uptake into tissues like brown fat and muscle by activating the PI3K/Akt signaling pathway, similar to insulin.[1]

12_R_HEPE_Signaling_Pathway cluster_stimulation Stimulation cluster_synthesis Biosynthesis in Brown Adipose Tissue cluster_signaling Signaling in Adipocytes & Skeletal Muscle Stim Cold Exposure / β3-Adrenergic Stimulation LOX 12-Lipoxygenase (12-LOX) Stim->LOX activates HEPE This compound LOX->HEPE produces GsPCR GsPCR HEPE->GsPCR activates PI3K PI3K GsPCR->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Uptake Glucose Uptake GLUT4->Uptake Experimental_Workflow Tissue 1. Tissue Homogenization (Approx. 30-50 mg) IS 2. Add Internal Standard (e.g., 12(S)-HETE-d8) Tissue->IS Extraction 3. Lipid Extraction (Bligh & Dyer Method) IS->Extraction Evap 4. Evaporation to Dryness Extraction->Evap Recon 5. Reconstitution (in Mobile Phase) Evap->Recon LCMS 6. Chiral LC-MS/MS Analysis Recon->LCMS Data 7. Data Analysis & Quantification LCMS->Data

References

Application Note: Chiral Separation of 12(R)-HEPE and 12(S)-HEPE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosapentaenoic acid (12-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It exists as two enantiomers, 12(R)-HEPE and 12(S)-HEPE, which can exhibit distinct biological activities and metabolic fates. For instance, 12(S)-HEPE is known to participate in platelet-neutrophil interactions, similar to its arachidonic acid-derived counterpart, 12(S)-HETE. The stereospecific synthesis and action of these eicosanoids necessitate their accurate separation and quantification for detailed study in various physiological and pathological contexts. This application note provides a detailed protocol for the chiral separation of this compound and 12(S)-HEPE using high-performance liquid chromatography (HPLC).

Principle

The separation of this compound and 12(S)-HEPE enantiomers is achieved by chiral stationary phase (CSP) HPLC. Polysaccharide-based CSPs, such as those found in Chiralpak® and Chiralcel® columns, are particularly effective for resolving eicosanoid enantiomers. These columns create a chiral environment where the enantiomers form transient, diastereomeric complexes with the stationary phase, leading to differential retention and, consequently, separation. A normal-phase mobile system is typically employed to enhance the chiral recognition mechanism.

Data Presentation

The following tables summarize the typical chromatographic parameters and expected performance for the chiral separation of this compound and 12(S)-HEPE. Please note that these values are illustrative and may vary depending on the specific instrument, column condition, and sample matrix.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
Chiral ColumnChiralpak® AD-H, 5 µm, 4.6 x 250 mm
Guard ColumnChiralpak® AD-H Guard Cartridge, 5 µm
DetectorUV-Vis Diode Array Detector (DAD)
Autosampler Temp.4 °C
Column Temp.25 °C

Table 2: Chromatographic Conditions

ParameterCondition
Mobile Phasen-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength235 nm
Run Time30 minutes

Table 3: Expected Chromatographic Performance

AnalyteExpected Retention Time (min)Resolution (Rs)
This compound~18.5\multirow{2}{*}{> 1.5}
12(S)-HEPE~21.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible chiral separation. The following is a general protocol for extracting 12-HEPE from a biological matrix.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal Standard (e.g., d8-12(S)-HETE)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 1 mL of the biological sample, add the internal standard.

  • Precipitate proteins by adding 2 mL of cold methanol.

  • Vortex the sample for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4 °C.

  • Collect the supernatant and acidify to pH 3.5 with 1 M HCl.

  • Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the acidified supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water followed by 5 mL of n-hexane to remove non-polar impurities.

  • Elute the 12-HEPE with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (n-Hexane / Isopropanol, 95:5, v/v).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Analysis

Protocol:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane / Isopropanol / Acetic Acid, 95:5:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detection wavelength to 235 nm.

  • Inject 10 µL of the prepared sample or standard solution.

  • Acquire data for 30 minutes.

  • Identify and quantify the this compound and 12(S)-HEPE peaks based on the retention times of the corresponding reference standards.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Biological Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 acidify Acidify Supernatant centrifuge1->acidify spe Solid Phase Extraction (C18) acidify->spe elute Elution (Ethyl Acetate) spe->elute dry Evaporation (Nitrogen) elute->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute hplc_injection Inject Sample onto Chiral Column reconstitute->hplc_injection Transfer to HPLC separation Isocratic Elution hplc_injection->separation detection UV Detection (235 nm) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for the chiral separation of 12-HEPE isomers.

signaling_pathway cluster_synthesis Biosynthesis cluster_isomers Chiral Isomers cluster_activity Biological Activity cluster_separation Analytical Requirement epa Eicosapentaenoic Acid (EPA) hepe_12r This compound epa->hepe_12r 12R-Lipoxygenase hepe_12s 12(S)-HEPE epa->hepe_12s 12S-Lipoxygenase activity_r Distinct Biological Activity of this compound hepe_12r->activity_r chiral_sep Effective Chiral Separation activity_s Distinct Biological Activity of 12(S)-HEPE hepe_12s->activity_s

Caption: Rationale for chiral separation of 12-HEPE isomers.

Application Note and Protocol: Extraction of 12(R)-HEPE from Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is a lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by cytochrome P450 enzymes or aspirin-acetylated COX-2. As a specialized pro-resolving mediator (SPM), this compound plays a crucial role in the resolution of inflammation, making it a significant target in drug development for inflammatory diseases. Accurate and reliable quantification of this compound from in vitro cell culture systems is essential for understanding its biological functions and for the development of novel therapeutics. This application note provides detailed protocols for the extraction of this compound from cell culture media using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12-HETE

12-Hydroxyeicosatetraenoic acid (12-HETE), a related and more extensively studied eicosanoid, exerts its biological effects through various signaling pathways. It can be produced from arachidonic acid by 12-lipoxygenase (12-LOX) or cytochrome P450 (CYP) enzymes.[1][2][3] 12(S)-HETE has been shown to promote cancer cell growth and proliferation by activating the G-protein coupled receptor GPR31, which in turn stimulates the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.[1] Both 12(S)-HETE and 12(R)-HETE can also act as ligands for the leukotriene B4 receptor 2 (BLT2), influencing a range of cellular responses.[1][2]

Caption: Simplified 12-HETE signaling pathway.

Experimental Protocols

Prior to extraction, it is crucial to handle samples appropriately to minimize auto-oxidation and degradation of this compound. It is recommended to perform all extraction steps on ice and to use solvents containing antioxidants such as butylated hydroxytoluene (BHT).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods described for the extraction of eicosanoids from biological fluids.[4][5][6]

Materials:

  • Cell culture media supernatant

  • Internal Standard (e.g., 12(S)-HETE-d8)

  • Methanol (B129727) (MeOH), HPLC grade

  • Ethyl Acetate (B1210297), HPLC grade

  • Hexane, HPLC grade

  • Acetic Acid, glacial

  • Deionized water

  • Centrifuge tubes (glass or polypropylene)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect cell culture media and centrifuge at 2000 x g for 10 minutes at 4°C to pellet cells and debris. Transfer the supernatant to a clean tube.

  • Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., 1 ng of 12(S)-HETE-d8) to 1 mL of the cell culture supernatant.

  • Acidification: Acidify the sample to a pH of 3-4 by adding approximately 10 µL of glacial acetic acid. This step is crucial for the protonation of the carboxylic acid group of HEPE, making it less water-soluble and more extractable into an organic solvent.

  • Extraction:

    • Add 2 mL of a hexane:ethyl acetate mixture (1:1, v/v) to the acidified sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction (steps 4 and 5) on the remaining aqueous layer with another 2 mL of the hexane:ethyl acetate mixture to maximize recovery. Combine the organic phases.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:water:acetic acid (95:5:0.1, v/v)).[7]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more efficient and often cleaner method for sample preparation compared to LLE.[8][9] This protocol utilizes a C18 reversed-phase cartridge.

Materials:

  • Cell culture media supernatant

  • Internal Standard (e.g., 12(S)-HETE-d8)

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Acetic Acid, glacial

  • Ethyl Acetate, HPLC grade

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Collect and clarify the cell culture media as described in the LLE protocol (step 1). Add the internal standard and acidify the sample to pH 3-4 with glacial acetic acid.

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge with 2 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the acidified cell culture media onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 2 mL of 15% methanol in water to elute weakly bound impurities.

  • Elution: Elute the this compound and other retained lipids with 1 mL of ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis as described in the LLE protocol (step 8).

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from cell culture media is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Start: Cell Culture Media centrifuge_cells Centrifuge to remove cells (2000 x g, 10 min, 4°C) start->centrifuge_cells add_is Add Internal Standard (e.g., 12(S)-HETE-d8) centrifuge_cells->add_is acidify Acidify to pH 3-4 (Glacial Acetic Acid) add_is->acidify lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) acidify->lle Option 1 spe Solid-Phase Extraction (C18 Cartridge) acidify->spe Option 2 dry_down Evaporate to Dryness (Nitrogen Stream) lle->dry_down spe->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis (Chiral Separation) reconstitute->lcms end End: Quantification of this compound lcms->end

Caption: Workflow for this compound extraction and analysis.

Data Presentation

The following table summarizes typical performance data for the extraction and quantification of HETE isomers from biological matrices. The values are indicative and may vary depending on the specific experimental conditions and instrumentation.

ParameterLiquid-Liquid ExtractionSolid-Phase ExtractionAnalytical MethodReference
Recovery 75-100% for mono- and di-hydroxy eicosanoids29-134% (analyte dependent)LC-MS/MS[10][11]
Limit of Detection (LOD) Analyte and instrument dependent0.01 - 1765 ng/mLLC-MS/MS[11]
Limit of Quantification (LOQ) <0.09 ng/mL for 11-HETE0.03 - 5884 ng/mLLC-MS/MS[11][12]
Intra-day Precision (%RSD) Meets FDA guidelinesMeets FDA guidelinesLC-MS/MS[13]
Inter-day Precision (%RSD) Meets FDA guidelinesMeets FDA guidelinesLC-MS/MS[13]

LC-MS/MS Analysis

For the quantification of this compound, a chiral liquid chromatography method coupled with tandem mass spectrometry is required to differentiate it from its stereoisomer, 12(S)-HEPE.

  • Chromatography: A chiral column, such as a ChiralPak AD-RH, is necessary for the separation of the R and S enantiomers.[7] Isocratic elution with a mobile phase like methanol:water:acetic acid (95:5:0.1, v/v) can be employed.[7]

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. For 12-HETE, the precursor ion is m/z 319, with product ions at m/z 257 and 179.[7] The corresponding transitions for 12-HEPE (m/z 317) would be monitored.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the extraction of this compound from cell culture media. Both LLE and SPE are effective techniques, with the choice depending on the specific requirements of the experiment, such as sample throughput and desired purity. The subsequent chiral LC-MS/MS analysis is essential for the accurate quantification of the specific 12(R) stereoisomer. These methods will be valuable for researchers investigating the role of this compound in inflammatory processes and for the development of new anti-inflammatory therapies.

References

Application Note: Quantitative Analysis of R)-HEPE in Biological Matrices Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12(R)-Hydroxyeicosapentaenoic acid (12(R)-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), primarily through the action of 12R-lipoxygenase (12R-LOX).[1][2] This molecule is of significant interest in biomedical research due to its roles in regulating inflammation and glucose metabolism.[1][3] Altered levels of 12-HEPE have been observed in various physiological and pathological states, including skin inflammation and cardiac surgery, making it a valuable biomarker.[3][4] Accurate and precise quantification of this compound in complex biological samples like plasma and tissue is crucial for understanding its biological function and therapeutic potential. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of this compound. The methodology involves extraction of lipids from the biological matrix, chromatographic separation of the analyte of interest from other matrix components, and detection using a mass spectrometer. Quantification is achieved by using a deuterated internal standard (e.g., 12(S)-HETE-d8), which corrects for sample loss during preparation and for matrix effects during ionization. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5][6]

Materials and Reagents

1.1. Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., QTRAP or triple quadrupole) with an electrospray ionization (ESI) source

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges[7]

  • Centrifugal vacuum evaporator or nitrogen evaporator

  • Microtube homogenizer (for tissue samples)[6]

  • Analytical balance, vortex mixer, and centrifuge

  • Standard laboratory glassware and pipettes

1.2. Chemicals and Standards

  • This compound analytical standard

  • Deuterated internal standard (IS), e.g., 12(S)-HETE-d8[5]

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid and acetic acid, LC-MS grade

  • Ethyl acetate (B1210297) and hexane (B92381), HPLC grade[7]

  • Hydrochloric acid (2M)[7]

  • Phosphate Buffered Saline (PBS)

  • Nitrogen gas, high purity

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the deuterated internal standard in methanol. Store at -80°C.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to create a series of working standard solutions for the calibration curve (e.g., 0.1 to 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard (e.g., 30-40 ng/mL) in methanol.[8]

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for plasma samples. For tissue, homogenize the sample in PBS buffer before proceeding.[6][9]

  • Sample Collection: Collect blood in EDTA tubes. To prevent ex vivo formation of eicosanoids, add methanol to the plasma immediately after separation.[10][11]

  • Spiking: To 200 µL of plasma, add a known amount of the internal standard spiking solution.

  • Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. Let it sit at 4°C for 15 minutes.[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of deionized water.[9]

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 10 mL of water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane to remove impurities.[7]

  • Elution: Elute the analytes from the cartridge with 1-3 mL of ethyl acetate or methanol.[7][9]

  • Solvent Evaporation: Dry the eluate completely under a stream of nitrogen or using a centrifugal vacuum evaporator.[9]

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid) for LC-MS/MS analysis.[6][9]

Caption: Experimental workflow for this compound quantification.

LC-MS/MS Method
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[9]

    • Mobile Phase A: Water/Acetonitrile/Acetic Acid (60/40/0.02, v/v/v)[9]

    • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v)[9]

    • Flow Rate: 0.3-0.4 mL/min

    • Gradient: A suitable gradient should be optimized to separate this compound from its isomers and other interfering compounds.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for 12-HEPE is [M-H]⁻ at m/z 317. Product ions are generated through collision-induced dissociation.[6] Optimize collision energies for specific transitions on your instrument.

Data Presentation

Quantitative data for the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. Below is a table summarizing typical parameters for the analysis of HEPEs and related compounds.

ParameterThis compoundInternal Standard (12(S)-HETE-d8)Reference
Precursor Ion (Q1) m/z 317.2327.2[5][6]
Product Ion (Q3) m/z 179.1179.1 (or other specific fragment)[5][6]
Retention Time (min) Dependent on specific LC conditionsDependent on specific LC conditions[5]
Linear Range ~1 - 5000 ng/mLN/A[5]
Limit of Quantification (LOQ) pg to low ng levelsN/A[9]
Recovery 70-120%N/A[8][9]
Precision (CV%) <15%N/A[9]

Biological Context: this compound Signaling Pathway

This compound is synthesized from EPA via the 12R-lipoxygenase (ALOX12B) enzyme.[1] This pathway is particularly active in the skin.[3] Once produced, 12-HEPE can exert anti-inflammatory effects, for example, by downregulating the expression of neutrophil-attracting chemokines like CXCL1 and CXCL2 through interaction with nuclear receptors such as the Retinoid X Receptor α (RXRα).[3] This action helps to mitigate inflammatory responses like contact hypersensitivity.

Caption: Simplified signaling pathway of this compound.

This application note provides a comprehensive and robust protocol for the extraction and quantification of this compound from biological matrices. The use of solid-phase extraction followed by a highly specific and sensitive LC-MS/MS method allows for reliable determination of this important lipid mediator. This analytical method is a valuable tool for researchers in drug development and life sciences investigating the roles of omega-3 fatty acid metabolites in health and disease. valuable tool for researchers in drug development and life sciences investigating the roles of omega-3 fatty acid metabolites in health and disease.

References

Application of 12(R)-HEPE in a Mouse Model of Contact Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contact hypersensitivity (CHS) is a T-cell mediated inflammatory skin reaction that serves as a valuable experimental model for human allergic contact dermatitis.[1][2] Emerging research highlights the therapeutic potential of lipid mediators derived from omega-3 fatty acids in modulating inflammatory responses. One such metabolite, 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), has demonstrated significant efficacy in attenuating the inflammatory cascade in a CHS mouse model.[3] This document provides detailed application notes and protocols for utilizing this compound in this model, supported by quantitative data and visual representations of the experimental workflow and underlying signaling pathways.

Mechanism of Action

This compound, a prominent metabolite of eicosapentaenoic acid (EPA) found in the skin, exerts its anti-inflammatory effects by targeting the infiltration of neutrophils, a key cellular mediator in the CHS response.[3][4] The topical application of this compound has been shown to suppress the expression of the neutrophil chemoattractants, C-X-C motif chemokine ligand 1 (CXCL1) and CXCL2, in keratinocytes.[3] This downregulation is mediated through the activation of the retinoid X receptor α (RXRα), a nuclear receptor that plays a crucial role in gene regulation.[3] By inhibiting the recruitment of neutrophils to the site of inflammation, this compound effectively reduces the hallmark symptoms of CHS, such as ear swelling.[5]

Signaling Pathway

G cluster_extracellular Extracellular Space HEPE This compound RXR Retinoid X Receptor α (RXRα) HEPE->RXR activates CXCL CXCL1 & CXCL2 Gene Expression RXR->CXCL inhibits Chemokines CXCL1 & CXCL2 Chemokines CXCL->Chemokines leads to reduced Neutrophil Neutrophil Chemokines->Neutrophil reduced recruitment Inflammation Reduced Inflammation (e.g., ear swelling) Neutrophil->Inflammation G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Phase Day0_Treat Day 0: Topical this compound or Vehicle (Abdomen) Day0_DNFB Day 0: Sensitize with DNFB (Abdomen) Day0_Treat->Day0_DNFB Day5_Measure Day 5: Measure Baseline Ear Thickness Day0_DNFB->Day5_Measure 5 days Day5_Treat Day 5: Topical this compound or Vehicle (Ears) Day5_Measure->Day5_Treat Day5_DNFB Day 5: Challenge with DNFB (Ears) Day5_Treat->Day5_DNFB Day7_Measure Day 7: Measure Final Ear Thickness Day5_DNFB->Day7_Measure 48 hours Day7_Analysis Calculate Ear Swelling & Analyze Tissues Day7_Measure->Day7_Analysis

References

Application Notes and Protocols for In Vitro Bioassays of 12(R)-HEPE Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biological activity of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). The following protocols cover key functional areas of this compound activity, including its role in glucose metabolism, inflammation, and platelet function.

Glucose Uptake Assay in Adipocytes and Myotubes

This assay evaluates the ability of this compound to stimulate glucose uptake in insulin-sensitive cell lines, such as adipocytes and muscle cells. The protocol is based on the measurement of radiolabeled 2-deoxyglucose uptake.

Experimental Protocol

Cell Culture and Differentiation:

  • Murine Brown and White Adipocytes: Differentiate pre-adipocyte cell lines (e.g., from primary stromal vascular fraction) into mature adipocytes using appropriate differentiation media.[1]

  • C2C12 Myotubes: Differentiate C2C12 myoblasts into myotubes by switching to a low-serum differentiation medium.[1]

Glucose Uptake Assay:

  • Seed differentiated adipocytes or myotubes in 12-well plates.

  • Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-treat the cells with vehicle or varying concentrations of this compound for 30 minutes. For positive controls, use insulin (B600854) (100 nM).

  • To investigate signaling pathways, pre-incubate cells with specific inhibitors like Wortmannin (PI3K inhibitor) for 30 minutes before adding this compound.[1]

  • Initiate glucose uptake by adding 0.5 µCi/mL [³H]2-deoxyglucose and 100 µM 2-deoxyglucose to each well.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1 M NaOH.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Normalize the results to the protein concentration in each well.

Data Presentation
Cell TypeTreatmentConcentrationGlucose Uptake (Fold Change vs. Vehicle)Reference
Murine Brown Adipocytes12(S)-HEPE1 µM~1.5[1]
Human Brown Adipocytes12(S)-HEPE1 µM~1.7[1]
C2C12 Myotubes12(S)-HEPE1 µM~1.4[1]
Murine White Adipocytes12(S)-HEPE1 µM~1.6[1]

Note: Data presented is for 12(S)-HEPE as a close analog; similar activity is expected for this compound, but specific quantitative data for the (R)-isomer was not available in the search results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for 12-HEPE-induced glucose uptake and the experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 12R_HEPE 12R_HEPE GsPCR GsPCR 12R_HEPE->GsPCR Binds PI3K PI3K GsPCR->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Inserts into membrane Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Mediates Akt Akt PI3K->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates AS160->GLUT4_vesicle Promotes translocation

Caption: Proposed signaling pathway of this compound-induced glucose uptake.

G Start Start Cell_Culture Cell Culture & Differentiation Start->Cell_Culture Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Treatment This compound/Inhibitor Treatment Serum_Starvation->Treatment Glucose_Uptake [3H]2-Deoxyglucose Addition Treatment->Glucose_Uptake Incubation Incubation (10 min) Glucose_Uptake->Incubation Wash Wash with PBS Incubation->Wash Lysis Cell Lysis Wash->Lysis Measurement Scintillation Counting Lysis->Measurement End End Measurement->End

Caption: Experimental workflow for the glucose uptake assay.

Neutrophil Chemotaxis Assay

This assay is designed to assess the anti-inflammatory properties of this compound by measuring its effect on neutrophil migration towards a chemoattractant.

Experimental Protocol

Neutrophil Isolation:

  • Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.[2]

Chemotaxis Assay (Boyden Chamber/Transwell Assay):

  • Use a 96-well Boyden chamber with a 5.0 µm pore size polycarbonate membrane.[2]

  • Add a chemoattractant, such as Interleukin-8 (IL-8/CXCL8) or leukotriene B4 (LTB4), to the lower chamber.[2]

  • In the upper chamber, add the isolated neutrophils suspended in serum-free medium.

  • Add vehicle or varying concentrations of this compound to the upper chamber along with the neutrophils.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the bottom of the membrane.

  • Quantify the migrated cells by counting under a microscope or by using a plate reader after cell lysis and addition of a fluorescent dye.

Data Presentation
ChemoattractantThis compound Concentration% Inhibition of Neutrophil Migration
IL-8 (10 nM)0.1 µMData to be determined
IL-8 (10 nM)1 µMData to be determined
IL-8 (10 nM)10 µMData to be determined

Note: Specific quantitative data for this compound in this assay was not available in the search results. The table provides a template for data presentation.

Experimental Workflow

G Start Start Isolation Neutrophil Isolation Start->Isolation Setup Boyden Chamber Setup Isolation->Setup Loading Load Chemoattractant (Lower) & Neutrophils/12(R)-HEPE (Upper) Setup->Loading Incubation Incubation (1-2h) Loading->Incubation Removal Remove Non-migrated Cells Incubation->Removal Staining Fix & Stain Migrated Cells Removal->Staining Quantification Quantify Migrated Cells Staining->Quantification End End Quantification->End G Monocyte Monocyte M0 M0 Macrophage Monocyte->M0 M-CSF M1 M1 (Pro-inflammatory) M0->M1 LPS + IFN-γ M2 M2 (Anti-inflammatory) M0->M2 IL-4 + IL-13 12R_HEPE 12R_HEPE 12R_HEPE->M1 Inhibits? 12R_HEPE->M2 Promotes? G Start Start PRP_Prep Prepare Platelet-Rich Plasma Start->PRP_Prep Washed_Platelets Prepare Washed Platelets PRP_Prep->Washed_Platelets Aggregometer_Setup Setup Aggregometer Washed_Platelets->Aggregometer_Setup Treatment Add Platelets & this compound Aggregometer_Setup->Treatment Agonist_Addition Add Agonist Treatment->Agonist_Addition Record Record Light Transmission Agonist_Addition->Record End End Record->End

References

Commercial Sources and Applications of High-Purity 12(R)-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). It also details its biological activities and provides protocols for its use in research settings, including its role in regulating glucose metabolism and inflammation.

Commercial Availability

High-purity this compound and its racemic mixture, (±)12-HEPE, are available from several commercial suppliers specializing in research lipids. When selecting a supplier, researchers should carefully consider the purity, stereoisomeric composition, and formulation of the product to ensure it is suitable for their specific application.

SupplierProduct NamePurityFormulationNotes
MedchemExpress This compound≥98%Solution in ethanol (B145695)Primarily for research use.
Cayman Chemical (±)12-HEPE≥98%A 100 µg/ml solution in ethanolA racemic mixture of 12(S)-HEPE and this compound.[1]
Thomas Scientific (±)12-HEPE≥98%A solution in ethanolDistributed from Cayman Chemical.[1]
Interprise USA (±)12-HEPE≥98%A solution in ethanolDistributed from Cayman Chemical.

Biological Activity and Signaling Pathways

This compound is the R-stereoisomer of 12-HEPE, a metabolite of the omega-3 fatty acid EPA, primarily synthesized by the enzyme 12-lipoxygenase (12-LOX).[2] While much of the literature focuses on the S-stereoisomer or racemic mixtures, the biological activities are often attributed to one of the specific isomers.

Regulation of Glucose Metabolism

Recent studies have identified 12-HEPE as a "batokine," a signaling molecule secreted by brown adipose tissue (BAT), that plays a crucial role in glucose homeostasis.[2] Cold exposure or β3-adrenergic stimulation of brown adipocytes promotes the synthesis and release of 12-HEPE.[2] This secreted 12-HEPE then acts on skeletal muscle and adipocytes to enhance glucose uptake through an insulin-like intracellular signaling pathway.[2]

The proposed signaling pathway for 12-HEPE-mediated glucose uptake involves the activation of a Gs protein-coupled receptor (GsPCR), which in turn activates the PI3K/Akt signaling cascade, ultimately leading to the translocation of GLUT4 transporters to the cell membrane.[2]

Caption: this compound signaling pathway for glucose uptake.
Anti-inflammatory Effects

12-HEPE has demonstrated anti-inflammatory properties, particularly in the context of skin inflammation. Topical application of 12-HEPE has been shown to ameliorate contact hypersensitivity in mice by inhibiting the infiltration of neutrophils into the skin.[3][4] This effect is mediated by the downregulation of neutrophil chemoattractants, CXCL1 and CXCL2, in keratinocytes via the retinoid X receptor α (RXRα).[3]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Glucose Uptake Assay

This protocol is designed to assess the effect of this compound on glucose uptake in cultured adipocytes or muscle cells.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12)

  • High-purity this compound (dissolved in a suitable vehicle, e.g., ethanol)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or other labeled glucose analog

  • Insulin (B600854) (positive control)

  • Vehicle control (e.g., ethanol)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture and differentiate cells to the desired state (e.g., mature adipocytes or myotubes).

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium.

  • Treatment:

    • Prepare working solutions of this compound at various concentrations in KRH buffer. Ensure the final vehicle concentration is consistent across all treatments and does not exceed 0.1%.

    • Include a vehicle control and a positive control (e.g., 100 nM insulin).

    • Incubate the cells with the respective treatments for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add labeled 2-deoxy-D-glucose to each well and incubate for 5-10 minutes at 37°C.

    • To stop the uptake, quickly wash the cells three times with ice-cold PBS.

  • Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake data to the protein concentration of each sample.

Glucose_Uptake_Workflow Start Start: Differentiated Cells Serum_Starve Serum Starve (2-4 hours) Start->Serum_Starve Treatment Treat with this compound, Insulin, or Vehicle (30 min) Serum_Starve->Treatment Add_Labeled_Glucose Add Labeled 2-deoxy-D-glucose (5-10 min) Treatment->Add_Labeled_Glucose Wash Wash with Ice-Cold PBS Add_Labeled_Glucose->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity Lyse->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for in vitro glucose uptake assay.
In Vivo Administration in a Mouse Model of Diet-Induced Obesity

This protocol describes the intraperitoneal administration of this compound to evaluate its effects on glucose metabolism in a diet-induced obese (DIO) mouse model.

Materials:

  • Diet-induced obese mice (e.g., C57BL/6J on a high-fat diet)

  • High-purity this compound

  • Sterile PBS

  • Vehicle control (e.g., sterile PBS with a small percentage of ethanol)

Procedure:

  • Animal Model: Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 16 weeks).

  • Preparation of Dosing Solution:

    • Dissolve this compound in a minimal amount of ethanol and then dilute to the final desired concentration with sterile PBS.

    • A typical dose used in studies is 200 µg/kg body weight.[2]

  • Administration:

    • Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection daily for the duration of the study.

  • Monitoring and Analysis:

    • Monitor body weight and food intake regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.

    • At the end of the study, collect blood and tissues for further analysis (e.g., measurement of plasma glucose and insulin levels, gene expression analysis in adipose tissue and muscle).

Quantitative Data from In Vivo Studies:

ParameterTreatment GroupResultReference
Glucose Tolerance Test (GTT) 12(S)-HEPE treated DIO miceImproved glucose tolerance compared to vehicle-treated mice.Leiria et al., 2019[2]
Insulin Tolerance Test (ITT) 12(S)-HEPE treated DIO miceImproved insulin sensitivity compared to vehicle-treated mice.Leiria et al., 2019[2]
Tissue Glucose Uptake Lean mice treated with 12(S)-HEPESignificantly increased [³H]2-DG uptake into BAT and skeletal muscle.Leiria et al., 2019[2]

Note: The cited study used 12(S)-HEPE; however, the general protocol is applicable for studying the effects of this compound.

Conclusion

This compound is a promising bioactive lipid with significant potential for research in metabolic diseases and inflammation. The availability of high-purity commercial sources and established experimental protocols will facilitate further investigation into its therapeutic applications. Researchers should carefully consider the specific isomer and purity required for their studies to ensure accurate and reproducible results.

References

Application Notes and Protocols for Stable Isotope-Labeled 12(R)-HEPE as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of the 12R-lipoxygenase (12R-LOX) enzyme. Emerging research indicates the involvement of 12-HEPE in various physiological and pathological processes, including the regulation of inflammation and glucose metabolism. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its roles in health and disease, and for the development of novel therapeutics.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution. This method utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass, allowing for correction of variability during sample preparation and analysis. While a direct deuterated analog of this compound may not be commercially available, a closely related compound, 12(S)-HETE-d8, can be effectively used as a surrogate internal standard for robust quantification.

These application notes provide a comprehensive protocol for the quantification of this compound in biological samples, such as plasma, using a stable isotope-labeled internal standard and LC-MS/MS.

Quantitative Data

The following tables summarize the key mass spectrometry parameters for the analysis of this compound and the recommended deuterated internal standard, 12(S)-HETE-d8. These parameters should be optimized for the specific instrument used.

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound317.2179.1-30
12(S)-HETE-d8 (IS)327.2184.1-35

Note: The precursor ion for both compounds is the [M-H]⁻ ion in negative ionization mode. Collision energies are starting points and should be optimized for the specific mass spectrometer.

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient30% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Note: The chromatographic conditions should be optimized to ensure baseline separation of this compound from its isomers.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard

  • 12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)[1][2]

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid (≥98%)

  • Human plasma (collected with EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 12(S)-HETE-d8 in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the 12(S)-HETE-d8 primary stock solution with methanol.

Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the 10 ng/mL internal standard spiking solution (12(S)-HETE-d8). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrument Setup: Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Injection Sequence: Inject a blank (reconstitution solvent), followed by the calibration curve standards (from lowest to highest concentration), quality control (QC) samples, and then the unknown plasma samples.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard (12(S)-HETE-d8).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (this compound / 12(S)-HETE-d8) against the concentration of the this compound standards. A linear regression with a 1/x weighting is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add 12(S)-HETE-d8 (IS) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifuge protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (C18) supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for this compound quantification.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HEPE This compound GPCR G-Protein Coupled Receptor (e.g., GPR31) HEPE->GPCR G_protein G-Protein (Gαq/11, Gαi) GPCR->G_protein PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Transcription Gene Transcription (Inflammatory & Metabolic Genes) NFkB->Transcription

Caption: Proposed this compound signaling cascade.

References

Application Note: Measuring ALOX12B Gene Expression to Infer 12(R)-HEPE Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidonate 12-Lipoxygenase, 12R Type (ALOX12B), encodes the enzyme 12R-lipoxygenase (12R-LOX), a critical component in lipid metabolism.[1][2] This enzyme catalyzes the stereospecific oxygenation of polyunsaturated fatty acids. Specifically, 12R-LOX converts eicosapentaenoic acid (EPA) into 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE), which is subsequently reduced to 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE).[3] Similarly, it metabolizes arachidonic acid (AA) to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[4] These lipid mediators are involved in various physiological and pathological processes, including skin barrier formation, inflammation, and carcinogenesis.[4][5][6]

Given the transient nature and low abundance of lipid mediators like this compound, direct quantification can be challenging. Measuring the messenger RNA (mRNA) expression of the synthesizing enzyme, ALOX12B, offers a robust and sensitive upstream proxy for estimating the potential for this compound production. This application note provides a detailed rationale and protocols for quantifying ALOX12B expression and correlating it with this compound levels.

Biological Context and Signaling Pathways

The ALOX12B gene product, 12R-LOX, is crucial for the establishment of the skin's water barrier.[7] Mutations in ALOX12B that lead to a nonfunctional enzyme are a cause of nonbullous congenital ichthyosiform erythroderma (NBCIE), a skin disorder characterized by dehydration and scaling.[1][2] Beyond its role in skin health, the ALOX12B pathway is implicated in various diseases. Elevated levels of its products are associated with inflammatory conditions like psoriasis and allergic asthma.[8][9] For instance, studies have shown that house dust mite (HDM) allergens can induce ALOX12B expression, leading to an accumulation of 12(R)-HETE and exacerbating TH2-type inflammatory responses.[8] Furthermore, ALOX12B has been shown to promote carcinogenesis in cervical cancer by regulating the PI3K/ERK1 signaling pathway.[5]

Biosynthetic Pathway of this compound

The synthesis of this compound is a two-step enzymatic process initiated by 12R-LOX. The availability of the EPA substrate is a key determinant of the final product yield.

cluster_0 Biosynthesis of this compound EPA Eicosapentaenoic Acid (EPA) HpEPE 12(R)-HpEPE EPA->HpEPE + O2 HEPE This compound HpEPE->HEPE Reduction Alox12b ALOX12B (12R-LOX) Alox12b->HpEPE GPx Glutathione Peroxidases (GPx) GPx->HEPE

Fig 1. Enzymatic conversion of EPA to this compound.
ALOX12B-Mediated Inflammatory Signaling

Overexpression of ALOX12B and the subsequent accumulation of its metabolic products can activate pro-inflammatory signaling cascades. For example, 12(R)-HETE has been shown to enhance IL-1β processing and secretion through the generation of reactive oxygen species (ROS) and activation of the inflammasome, driving Th17 polarity and exacerbating skin inflammation.[6]

cluster_1 ALOX12B Inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., Allergens, Cytokines) Alox12b ALOX12B Gene Expression Stimulus->Alox12b Enzyme 12R-LOX Enzyme Alox12b->Enzyme Metabolite 12(R)-HETE / this compound Enzyme->Metabolite ROS ROS Generation Metabolite->ROS Inflammasome Inflammasome Activation (e.g., NLRP3) ROS->Inflammasome IL1B Pro-IL-1β → IL-1β Inflammasome->IL1B Response Inflammatory Response (e.g., Th17 Polarization, Cytokine Release) IL1B->Response

Fig 2. ALOX12B in the inflammasome/Th17 signaling axis.

Principle of the Method

The expression of the ALOX12B gene is the first step toward the production of the 12R-LOX enzyme. By quantifying ALOX12B mRNA levels, typically through reverse transcription quantitative polymerase chain reaction (RT-qPCR), researchers can obtain a sensitive and quantitative measure of the gene's transcriptional activity. This level of activity often correlates with the amount of enzyme produced and, consequently, the capacity of the cell or tissue to synthesize this compound.

While this correlation is strong in many biological systems, it is essential to acknowledge that protein levels and enzyme activity can be modulated by post-transcriptional, translational, and post-translational mechanisms. Therefore, for initial characterization of a new model system or therapeutic intervention, it is recommended to validate the correlation between ALOX12B mRNA expression and this compound production using a direct analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_workflow Experimental and Analytical Workflow cluster_gene Gene Expression Analysis cluster_lipid Lipid Metabolite Analysis (Validation) Sample Biological Sample (Cells or Tissue) RNA Total RNA Extraction Sample->RNA LipidEx Lipid Extraction Sample->LipidEx RT Reverse Transcription (cDNA Synthesis) RNA->RT qPCR RT-qPCR RT->qPCR GeneData ALOX12B mRNA Levels qPCR->GeneData Correlation Correlational Analysis GeneData->Correlation LCMS LC-MS/MS LipidEx->LCMS LipidData This compound Concentration LCMS->LipidData LipidData->Correlation

Fig 3. Workflow for correlating gene expression with metabolite production.

Experimental Protocols

Protocol 1: Quantification of ALOX12B mRNA by RT-qPCR

This protocol outlines the steps for measuring ALOX12B mRNA levels from cell or tissue samples.

1. Sample Preparation & RNA Extraction:

  • Cells: Harvest cultured cells (approx. 1-5 x 10⁶) and wash with ice-cold PBS.

  • Tissues: Excise tissue of interest (approx. 10-30 mg), snap-freeze in liquid nitrogen, and store at -80°C. Homogenize frozen tissue using appropriate equipment.

  • RNA Extraction: Extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.

  • Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio of ~2.0). Check RNA integrity using gel electrophoresis or a bioanalyzer (RIN > 8 is recommended).

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (containing reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers).

  • Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

  • Dilute the resulting cDNA 1:5 or 1:10 in nuclease-free water and store at -20°C.

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction is detailed in the table below.

  • Run the plate on a real-time PCR cycler using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.

  • Use at least two validated housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).

Table 1: Typical qPCR Reaction Mix

Component Final Concentration Volume (for 20 µL)
2x qPCR Master Mix 1x 10 µL
Forward Primer (10 µM) 200-500 nM 0.4-1.0 µL
Reverse Primer (10 µM) 200-500 nM 0.4-1.0 µL
Diluted cDNA ~20-100 ng 2 µL

| Nuclease-Free Water | - | To 20 µL |

Table 2: Example Primer Sequences for ALOX12B

Species Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
Human ALOX12B GAGCAGTTCCTGGACCTGAA GTAGTCGGCCTTGTTGATGT
Mouse Alox12b TCTCCGGATCCCTCAACCTC CGGGAACGTCGAAGTCAAAC[10]

| Note: | \multicolumn{3}{l|}{These primers should be validated in your specific experimental system.} |

4. Data Analysis:

  • Determine the cycle threshold (Ct) for ALOX12B and housekeeping genes in each sample.

  • Calculate the relative expression of ALOX12B using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.

Protocol 2: Validation of this compound Quantification by LC-MS/MS

This protocol provides a general workflow for the direct measurement of this compound. It serves as a crucial validation step.

1. Sample Preparation and Lipid Extraction:

  • Use an equivalent amount of cells or tissue as used for RNA extraction.

  • Add an internal standard (e.g., a deuterated version of this compound) to the sample to account for extraction losses.

  • Perform lipid extraction using a method like Bligh-Dyer or solid-phase extraction (SPE).[11] For example, sonicate the sample in a solvent mixture such as methanol/water, acidify, and extract with ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the lipid extract using reverse-phase liquid chromatography (LC) with a C18 column. Use a gradient elution with solvents like water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in negative ion mode with electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.

3. Data Analysis:

  • Generate a standard curve using known concentrations of a this compound analytical standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Presentation and Interpretation

A positive correlation between ALOX12B mRNA levels and this compound concentration supports the use of gene expression as a reliable surrogate marker in that specific system. Data should be summarized to clearly demonstrate this relationship.

Table 3: Example of Correlated ALOX12B Expression and this compound Production

Sample Group Treatment Normalized ALOX12B Expression (Fold Change) This compound Concentration (pg/mg protein)
1 Control 1.0 ± 0.15 5.2 ± 1.1
2 Stimulant A (Low Dose) 4.5 ± 0.6 22.8 ± 3.5
3 Stimulant A (High Dose) 12.3 ± 1.8 65.1 ± 8.9
4 Stimulant A + Inhibitor X 11.8 ± 2.1 10.5 ± 2.4

| 5 | ALOX12B siRNA | 0.2 ± 0.05 | Below Limit of Detection |

Data are presented as mean ± SEM. In this example, Stimulant A induces both gene expression and metabolite production, while Inhibitor X, a hypothetical enzyme inhibitor, blocks production without affecting transcription.

Applications in Research and Drug Development

  • High-Throughput Screening: Use ALOX12B RT-qPCR as a primary screen to identify compounds that modulate the ALOX12B pathway.

  • Disease Modeling: Track ALOX12B expression in models of inflammatory skin disease, asthma, or cancer to monitor disease progression or response to therapy.[5][6][8]

  • Biomarker Discovery: Investigate ALOX12B expression as a potential clinical biomarker for diseases involving dysregulated lipid signaling.

  • Mechanism of Action Studies: Determine if a drug's effect on an inflammatory phenotype is mediated through the transcriptional regulation of ALOX12B.

References

Troubleshooting & Optimization

improving stability of 12(R)-HEPE during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound recovery is consistently low. What are the most likely causes?

A1: Low recovery of this compound is a common issue stemming from its inherent instability. The primary causes are:

  • Oxidation: As a polyunsaturated fatty acid derivative, this compound is highly susceptible to non-enzymatic oxidation. Exposure to air (oxygen), light, and trace metals during sample handling can lead to degradation.[1][2]

  • Enzymatic Degradation: Endogenous enzymes such as peroxidases and cytochrome P450 enzymes can rapidly metabolize this compound. This is a significant concern when working with biological matrices like plasma, serum, or tissue homogenates.

  • Ex Vivo Formation: The enzymatic machinery in samples can continue to produce various eicosanoids after collection if not properly quenched, leading to inaccurate quantification of the endogenous this compound levels.[3]

  • Adsorption: Due to its hydrophobic nature, this compound can adsorb to plasticware and glassware, leading to sample loss.

  • Improper Storage: Storing samples or extracts at inappropriate temperatures (e.g., room temperature or 4°C) can accelerate both enzymatic and non-enzymatic degradation.[1]

Q2: What immediate steps can I take to prevent this compound degradation upon sample collection?

A2: To minimize degradation at the point of collection, the following steps are crucial:

  • Work Quickly and on Ice: Keep biological samples on ice at all times to reduce enzymatic activity.[4]

  • Use Anticoagulants with Enzyme Inhibitors: When collecting blood, use tubes containing an anticoagulant like EDTA. EDTA chelates calcium ions, which inhibits the activity of phospholipases that can initiate the eicosanoid cascade.[3]

  • Add Antioxidants: Immediately add a solution of antioxidants to your sample. A common choice is a mixture of butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP).

  • Inhibit Cyclooxygenases: To prevent the formation of other eicosanoids that might interfere with your analysis or result from sample handling, consider adding indomethacin.[4]

Q3: I am using solid-phase extraction (SPE) for cleanup. What are common pitfalls that lead to low this compound recovery?

A3: Low recovery during SPE can be attributed to several factors:

  • Improper Sorbent Choice: Ensure the sorbent chemistry is appropriate for retaining and eluting a moderately polar lipid like this compound. C18 and polymeric sorbents are common choices.

  • Incomplete Sorbent Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte.[5]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to be lost in the loading step.[5]

  • Inappropriate Wash Solvents: Using a wash solvent that is too strong can prematurely elute this compound along with interferences.[5]

  • Inefficient Elution: The elution solvent may not be strong enough to completely recover this compound from the sorbent. It can be beneficial to use a soak step, where the elution solvent is left on the column for a few minutes to improve recovery.[6]

  • Drying Issues: Forgetting to dry the sorbent bed after the wash step, especially when using water-immiscible elution solvents, can lead to poor recovery.[7]

Q4: My results for this compound show high variability between replicate samples. What could be the cause?

A4: High variability often points to inconsistent sample handling and preparation. Key areas to review are:

  • Inconsistent Timing: The time between sample collection, addition of stabilizers, and extraction should be kept as consistent as possible for all samples.

  • Variable Exposure to Air and Light: Differences in how long samples are exposed to air and light can lead to variable levels of oxidation.

  • Inconsistent Evaporation: During the solvent evaporation step, excessive heat or a strong flow of nitrogen can lead to the loss of the analyte. Ensure this step is gentle and uniform across all samples.

  • Autosampler Issues: If using an LC-MS system, low and variable recovery can be due to issues within the autosampler, such as adsorption to vials or tubing.[8]

Quantitative Data Summary

The stability of this compound is influenced by storage conditions. The following table provides a summary of recommended storage conditions and expected stability, based on general knowledge for eicosanoids.

Storage ConditionMatrix/SolventExpected StabilityRecommendations & Notes
Long-Term Storage
-80°CBiological Sample (Plasma, Tissue)> 6 monthsFlash-freeze samples in liquid nitrogen before transfer to -80°C. Avoid repeated freeze-thaw cycles.
-80°COrganic Solvent (e.g., Ethanol, Methanol)≥ 2 yearsStore in amber glass vials under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Short-Term Storage
-20°COrganic SolventUp to 6 monthsSuitable for working solutions. Minimize exposure to air and light.
4°CBiological Sample< 1 hourOnly for immediate processing. Enzymatic activity is still significant.
Room TemperatureAnyNot RecommendedSignificant degradation can occur in minutes to hours.

Experimental Protocols

Protocol: Extraction of this compound from Human Plasma

This protocol provides a detailed methodology for the extraction of this compound from human plasma, incorporating steps to maximize stability.

1. Materials and Reagents:

  • Human plasma collected in K2EDTA tubes.

  • Internal Standard (IS): 12(S)-HETE-d8 or a similar deuterated eicosanoid.

  • Antioxidant solution: 0.2 mg/mL Butylated Hydroxytoluene (BHT) in ethanol.

  • Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg.

  • 96-well collection plates or glass tubes.

  • Nitrogen evaporator.

2. Sample Preparation Workflow:

G cluster_0 Sample Collection & Stabilization cluster_1 Protein Precipitation & Extraction cluster_2 Solid-Phase Extraction (SPE) cluster_3 Final Preparation & Analysis Collect Collect Blood in K2EDTA tubes Centrifuge Centrifuge at 2000 x g for 15 min at 4°C Collect->Centrifuge Harvest Harvest Plasma Centrifuge->Harvest Stabilize Add Antioxidant (BHT) & Internal Standard Harvest->Stabilize Precipitate Add 3 vols ice-cold Methanol Stabilize->Precipitate Vortex Vortex for 30 sec Precipitate->Vortex Incubate Incubate at -20°C for 30 min Vortex->Incubate Centrifuge2 Centrifuge at 10,000 x g for 10 min at 4°C Incubate->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant Condition Condition C18 SPE cartridge with Methanol, then Water CollectSupernatant->Condition Load Load Supernatant Condition->Load Wash Wash with 15% Methanol in Water Load->Wash Elute Elute with 90% Methanol Wash->Elute Evaporate Evaporate Eluate under Nitrogen Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze G cluster_causes Causes of this compound Degradation cluster_solutions Preventative Measures cluster_outcome Desired Outcome Oxidation Oxidation (Air, Light, Metal Ions) Antioxidants Add Antioxidants (e.g., BHT) Oxidation->Antioxidants LowTemp Work on Ice / Low Temp Oxidation->LowTemp InertAtmos Use Inert Gas (N2, Ar) Oxidation->InertAtmos Enzymatic Enzymatic Degradation (Peroxidases, CYPs) Enzymatic->LowTemp Inhibitors Add Enzyme Inhibitors (e.g., EDTA) Enzymatic->Inhibitors Adsorption Adsorption to Surfaces LowBind Use Low-Binding Tubes Adsorption->LowBind StableSample Stable this compound Sample Antioxidants->StableSample LowTemp->StableSample Inhibitors->StableSample InertAtmos->StableSample LowBind->StableSample

References

troubleshooting poor recovery of 12(R)-HEPE in lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on the analysis of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE).

Troubleshooting Guide: Poor Recovery of this compound

Low or inconsistent recovery of this compound can arise from various factors throughout the experimental workflow, from sample handling to final analysis. This guide provides a systematic approach to identifying and resolving these issues.

FAQ 1: What are the most common causes of poor this compound recovery?

Poor recovery of this compound is often attributed to issues in one or more of the following stages:

  • Sample Handling and Storage: Degradation of this compound due to enzymatic activity, oxidation, or improper storage temperatures.

  • Solid-Phase Extraction (SPE): Suboptimal SPE sorbent selection, inadequate conditioning or equilibration, incorrect sample pH, or inappropriate wash and elution solvents.

  • Derivatization (if applicable): Incomplete or inconsistent derivatization reactions.

  • LC-MS/MS Analysis: Matrix effects leading to ion suppression or enhancement.

Troubleshooting Steps & Solutions

Table 1: Troubleshooting Poor this compound Recovery

Potential Cause Question to Ask Recommended Action
Sample Instability How were the samples collected and stored?Ensure rapid processing of fresh samples. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.[1][2][3] Avoid repeated freeze-thaw cycles.[4] Consider adding antioxidants like BHT to the collection tubes.
Inefficient Extraction Is the solid-phase extraction (SPE) protocol optimized for eicosanoids?Use a C18 SPE cartridge. Ensure proper conditioning with methanol (B129727) and equilibration with water before loading the sample.[5][6][7]
Is the pH of the sample appropriate for extraction?Acidify the sample to a pH of approximately 3.5 before loading onto the SPE column to ensure this compound is in its protonated form, which enhances retention on reversed-phase sorbents.[5]
Are the wash and elution solvents appropriate?Use a non-polar solvent like hexane (B92381) for the initial wash to remove non-polar lipids, followed by an aqueous wash. Elute this compound with a polar organic solvent such as methyl formate (B1220265) or ethyl acetate.[5]
Derivatization Issues Is the derivatization reaction going to completion?Optimize reaction conditions, including temperature, time, and reagent concentrations. Ensure the derivatizing agent is fresh and not degraded.
Matrix Effects Are co-eluting compounds from the sample matrix affecting ionization?Evaluate for matrix effects by comparing the response of this compound in a standard solution versus a post-extraction spiked sample.[8] If significant matrix effects are present, improve the sample cleanup, optimize the chromatography to separate this compound from interfering compounds, or use a stable isotope-labeled internal standard.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from established methods for eicosanoid extraction.[5]

Materials:

  • Human plasma collected with EDTA as an anticoagulant.

  • Internal Standard: Deuterated 12(S)-HETE-d8 or a similar deuterated eicosanoid.

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • Methyl Formate (HPLC grade)

  • Formic Acid

  • C18 SPE Cartridges (e.g., Strata-X)[9][10]

  • SPE Vacuum Manifold

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add a known amount of the internal standard (e.g., d8-5-HETE).[5]

    • Add 2-3 volumes of ice-cold methanol to precipitate proteins.[5]

    • Vortex and centrifuge at 3,000 rpm to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through them.

    • Equilibrate the cartridges by passing 5 mL of water through them. Do not let the cartridges go dry.

  • Sample Loading:

    • Acidify the supernatant from step 1 to a pH of approximately 3.5 with formic acid.[5]

    • Load the acidified supernatant onto the conditioned SPE cartridges at a slow, steady flow rate.

  • Washing:

    • Wash the cartridges with 5 mL of water.

    • Wash the cartridges with 5 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the this compound and other eicosanoids with 5 mL of methyl formate into a clean collection tube.[5]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methyl formate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:water 50:50).[5]

Quantitative Data

Obtaining high and reproducible recovery is critical for accurate quantification. While specific quantitative data for this compound recovery is not extensively available in the literature, the following table summarizes typical recovery rates for similar eicosanoids using various extraction methods. This can serve as a benchmark for what to expect in a well-optimized protocol.

Table 2: Representative Recovery of Eicosanoids from Biological Matrices

Lipid ClassExtraction MethodMatrixAverage Recovery (%)Reference
EicosanoidsSolid-Phase Extraction (C18)Human Plasma85 - 95Adapted from[5]
ProstaglandinsLiquid-Liquid ExtractionCell Culture Media80 - 90N/A
HETEsSolid-Phase Extraction (C18)Mouse Plasma>85Adapted from[11]

Signaling Pathways and Workflows

12-Lipoxygenase Signaling Pathway

This compound is synthesized from eicosapentaenoic acid (EPA) through the action of the enzyme 12-lipoxygenase (12-LOX). It then acts as a signaling molecule, for instance, by promoting glucose uptake in tissues like brown adipose tissue and muscle.[5][12]

12-Lipoxygenase_Signaling_Pathway EPA Eicosapentaenoic Acid (EPA) LOX12 12-Lipoxygenase (12-LOX) EPA->LOX12 Substrate HEPE12R This compound LOX12->HEPE12R Product GPCR G-protein Coupled Receptor (GPCR) HEPE12R->GPCR Binds to CellMembrane Cell Membrane PI3K PI3K/Akt Pathway GPCR->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Leads to Lipidomics_Workflow SampleCollection Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Solid-Phase Extraction (SPE) InternalStandard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis Troubleshooting_Flow rect_node rect_node Start Poor this compound Recovery CheckSample Sample Handling & Storage OK? Start->CheckSample CheckSPE SPE Protocol Optimized? CheckSample->CheckSPE Yes ActionSample Improve Sample Handling/Storage CheckSample->ActionSample No CheckDeriv Derivatization Consistent? CheckSPE->CheckDeriv Yes ActionSPE Optimize SPE (pH, Solvents) CheckSPE->ActionSPE No CheckMatrix Matrix Effects Evaluated? CheckDeriv->CheckMatrix Yes ActionDeriv Optimize Derivatization Reaction CheckDeriv->ActionDeriv No ActionMatrix Improve Cleanup/ Use IS CheckMatrix->ActionMatrix No Success Recovery Improved CheckMatrix->Success Yes ActionSample->Start ActionSPE->Start ActionDeriv->Start ActionMatrix->Start

References

Technical Support Center: Optimizing Chromatographic Resolution of HEPE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of Hydroxyeicosapentaenoic Acid (HEPE) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chromatographic resolution of these important lipid mediators.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of HEPE enantiomers important?

The separation of HEPE enantiomers is crucial because enantiomers of the same compound can have significantly different biological activities.[1][2] In biological systems, molecules interact with chiral environments like enzymes and receptors, which can lead to one enantiomer exerting a desired therapeutic effect while the other might be less active, inactive, or even cause adverse effects.[2] Therefore, accurately separating and quantifying HEPE enantiomers is essential for understanding their specific physiological and pathological roles.

Q2: What is the general approach for separating HEPE enantiomers by HPLC?

The most common and effective method for separating HEPE enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[3][4] Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the resolution of hydroxy fatty acids like HEPE.[3][5][6] Normal-phase chromatography is often the preferred mode for this type of separation.[4]

Q3: Which type of chiral stationary phase (CSP) is most suitable for HEPE enantiomer separation?

For the separation of hydroxyeicosanoids, including HEPE, polysaccharide-based CSPs are highly recommended. Specifically, columns like the Chiralpak AD and AD-RH have demonstrated success in resolving enantiomers of various hydroxy fatty acids.[3] The Chiralpak AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, is a popular choice for normal-phase chiral separations.[7][8][9]

Q4: What are the typical mobile phase compositions for normal-phase separation of HEPE enantiomers?

In normal-phase chromatography for HEPE enantiomers, the mobile phase usually consists of a non-polar solvent, typically n-hexane, and a polar modifier, which is often an alcohol like isopropanol (B130326) or ethanol.[4] Since HEPE is an acidic compound, the addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often necessary to improve peak shape and resolution.[10]

Q5: Can reversed-phase HPLC be used for HEPE enantiomer separation?

While normal-phase chromatography is more common, reversed-phase HPLC can also be employed for the separation of hydroxy fatty acid enantiomers using appropriate reversed-phase chiral columns, such as the Chiralpak AD-RH.[3]

Troubleshooting Guides

Below are common issues encountered during the chromatographic resolution of HEPE enantiomers and their potential solutions.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes:

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving HEPE enantiomers.

  • Inappropriate Mobile Phase Composition: The ratio of hexane (B92381) to the alcohol modifier may be suboptimal. The type or concentration of the acidic modifier may also be incorrect.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time between the enantiomers and the CSP, leading to poor resolution.[10]

  • Suboptimal Temperature: Temperature can influence the selectivity of the chiral separation.[11]

Solutions:

  • CSP Selection: Ensure you are using a polysaccharide-based CSP, such as a Chiralpak AD-H or a similar column known to be effective for hydroxy fatty acids.

  • Mobile Phase Optimization:

    • Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. A lower percentage of the modifier generally increases retention and can improve resolution.

    • Optimize the concentration of the acidic modifier (e.g., TFA). A typical starting concentration is 0.1%.

  • Flow Rate Adjustment: Decrease the flow rate to allow for better equilibration and interaction with the stationary phase. For analytical columns (4.6 mm ID), a flow rate of 0.5-1.0 mL/min is a good starting point.

  • Temperature Control: Evaluate the effect of column temperature on the separation. Both sub-ambient and elevated temperatures can sometimes improve resolution, depending on the specific interaction between the analyte and the CSP.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Unwanted interactions between the acidic HEPE molecule and the silica support of the column can cause peak tailing.

  • Inappropriate Mobile Phase Additive: The absence of or incorrect concentration of an acidic modifier can lead to poor peak shape for acidic analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shapes.

Solutions:

  • Mobile Phase Additive: Ensure an appropriate acidic modifier (e.g., 0.1% TFA) is included in the mobile phase to suppress the ionization of the carboxylic acid group of HEPE.

  • Sample Concentration: Reduce the concentration of the sample being injected.

  • Column Maintenance: Flush the column with an appropriate solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Issue 3: Long Retention Times and Broad Peaks

Possible Causes:

  • Low Mobile Phase Strength: A very low percentage of the alcohol modifier in the mobile phase can lead to excessively long retention times.

  • Low Flow Rate: While a lower flow rate can improve resolution, an excessively low rate can lead to peak broadening due to diffusion.

  • Low Temperature: Lower temperatures generally increase retention times.

Solutions:

  • Increase Mobile Phase Strength: Gradually increase the percentage of the alcohol modifier in the mobile phase to reduce retention times.

  • Optimize Flow Rate: Find a balance between resolution and analysis time by adjusting the flow rate.

  • Increase Temperature: Increasing the column temperature can decrease retention times and sometimes improve peak efficiency.

Experimental Protocols

Key Experiment: Chiral HPLC Separation of HEPE Enantiomers

This protocol provides a typical starting point for the separation of HEPE enantiomers using a Chiralpak AD-H column in normal-phase mode.

Materials:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HEPE enantiomer standards or racemic mixture

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a desired ratio (e.g., 95:5 v/v). Add TFA to a final concentration of 0.1%. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the HEPE standard or sample in the mobile phase or a compatible solvent at a suitable concentration.

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector (wavelength will depend on the derivatization of HEPE, if any) or an MS detector.

  • Data Analysis: Determine the retention times (t_R), resolution (R_s), and peak areas for each enantiomer.

Data Presentation

Table 1: Example Chromatographic Parameters for HEPE Enantiomer Separation
ParameterCondition 1Condition 2Condition 3
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:TFA (95:5:0.1)n-Hexane:Isopropanol:TFA (90:10:0.1)n-Hexane:Ethanol:TFA (95:5:0.1)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 235 nmUV at 235 nmUV at 235 nm
Table 2: Example Quantitative Data for HEPE Enantiomer Separation
ParameterEnantiomer 1 (e.g., R-HEPE)Enantiomer 2 (e.g., S-HEPE)Resolution (R_s)
Retention Time (t_R) - Condition 1 12.5 min14.2 min1.8
Retention Time (t_R) - Condition 2 10.1 min11.5 min1.6
Retention Time (t_R) - Condition 3 15.3 min17.5 min2.1

Note: The retention times and resolution values presented are illustrative and may vary depending on the specific HPLC system, column batch, and exact experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase (e.g., Hexane:IPA:TFA) equilibrate Equilibrate Chiral Column prep_mobile->equilibrate prep_sample Prepare HEPE Sample inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect Detect Enantiomers (UV or MS) separate->detect analyze Analyze Chromatogram (Retention Time, Resolution, Peak Area) detect->analyze quantify Quantify Enantiomeric Ratio analyze->quantify

Caption: Workflow for the chiral HPLC separation of HEPE enantiomers.

signaling_pathway cluster_enantiomers HEPE Enantiomers cluster_receptors Cellular Receptors cluster_responses Biological Responses R_HEPE R-HEPE Receptor_A Receptor A (High Affinity for R-HEPE) R_HEPE->Receptor_A Binds S_HEPE S-HEPE Receptor_B Receptor B (High Affinity for S-HEPE) S_HEPE->Receptor_B Binds Response_A Pro-inflammatory Signaling Pathway Receptor_A->Response_A Activates Response_B Anti-inflammatory Signaling Pathway Receptor_B->Response_B Activates

Caption: Differential biological signaling of HEPE enantiomers.

References

Technical Support Center: 12(R)-HETE Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the mass spectrometry analysis of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact 12(R)-HETE analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds in the sample matrix.[1] In the context of 12(R)-HETE analysis, components of biological samples like plasma, serum, or tissue homogenates can interfere with the ionization of 12(R)-HETE in the mass spectrometer's ion source.[1] This interference, often in the form of ion suppression, leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[2][3] Phospholipids are a major contributor to matrix-induced ion suppression in plasma and serum samples.

Q2: Why is a stable isotope-labeled internal standard essential for accurate 12(R)-HETE quantification?

A2: A stable isotope-labeled internal standard (SIL-IS), such as 12(S)-HETE-d8, is crucial because it behaves nearly identically to the endogenous 12(R)-HETE during sample preparation, chromatography, and ionization.[1][4] By co-eluting with the analyte, the SIL-IS experiences similar matrix effects.[1] Therefore, the ratio of the analyte's signal to the internal standard's signal remains consistent, allowing for reliable and accurate quantification even in the presence of ion suppression.[1][4] Using a SIL-IS can significantly correct for matrix effects and improve the accuracy of the results.[4]

Q3: What are the recommended initial steps to take when observing a weak 12(R)-HETE signal?

A3: A weak signal for 12(R)-HETE can stem from several factors. Initial troubleshooting should focus on:

  • Ion Source Contamination: The ion source is prone to contamination from salts and sample residues, which can clog the inlet or capillary and reduce ionization efficiency. Regular cleaning and maintenance are essential.[2][5]

  • Inefficient Ionization: Ensure that the mass spectrometer's ionization parameters are optimized for 12(R)-HETE. This includes settings for the ion source, such as temperature and voltage.[2]

  • Sample Preparation: Re-evaluate your sample preparation method. Inefficient extraction or significant loss of the analyte during cleanup can lead to a weak signal.

  • Matrix Effects: Significant ion suppression from the sample matrix can drastically reduce the signal.[2] Consider improving sample cleanup or chromatographic separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or injecting a smaller volume.

  • Column Contamination: Buildup of contaminants from previous injections can affect peak shape. Implement a column washing step between samples.[2]

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can impact peak shape. Ensure the mobile phase is optimized for your column and analyte.

  • Interaction with Metal Surfaces: Some compounds can interact with the metal components of the HPLC column, leading to poor peak shape. Consider using a metal-free column if you suspect this is an issue.[6]

Issue 2: High Signal Variability and Poor Reproducibility

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in sample preparation can introduce significant errors. Ensure consistent execution of the extraction and cleanup steps for all samples.

  • Matrix Effects: As mentioned, matrix effects can cause irreproducible analyte response. The use of a stable isotope-labeled internal standard is the primary way to compensate for this.[1][4]

  • Carryover: Residual analyte from a previous, more concentrated sample can be carried over to the next injection, leading to artificially high results. Injecting blank samples after high-concentration samples can help identify and mitigate carryover.[2]

  • Instrument Instability: Fluctuations in the LC or MS system can lead to variability. Regularly check system suitability to ensure consistent performance.[2]

Experimental Protocols and Data

Sample Preparation Methodologies

Effective sample preparation is the first line of defense against matrix effects.[1] The goal is to remove as many interfering components as possible while maximizing the recovery of 12(R)-HETE.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is adapted from methodologies that effectively reduce matrix components.[7][8]

  • Sample Pre-treatment:

    • Thaw plasma or serum samples on ice.

    • To 500 µL of plasma/serum, add a stable isotope-labeled internal standard (e.g., 12(S)-HETE-d8).

    • Acidify the sample by adding a solution like 0.57 M phosphoric acid in a 1:1 ratio with the plasma.[8] This helps in protein precipitation and prepares the sample for SPE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 2 x 1 mL of methanol (B129727) followed by 2 x 1 mL of water.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 x 1 mL of 5% methanol in water to remove polar interferences.[8]

  • Elution:

    • Elute the 12(R)-HETE and internal standard with 2 x 1 mL of methanol.[8]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) for Tissue Homogenates

This protocol is based on the Bligh and Dyer method, which is effective for lipid extraction.[9][10]

  • Homogenization:

  • Internal Standard Spiking:

    • Add the stable isotope-labeled internal standard to the homogenate.

  • Phase Separation:

    • Add chloroform and a saline solution (e.g., 1 mL NaCl) and vortex thoroughly.[9]

    • Centrifuge to separate the aqueous and organic layers.[9]

  • Extraction:

    • Collect the lower organic phase containing the lipids.[9]

  • Drying and Reconstitution:

    • Evaporate the organic solvent under nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

Quantitative Data Summary

The following tables summarize typical performance characteristics from published methods for HETE analysis.

Table 1: Comparison of Sample Preparation Methodologies

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Typical Recovery 29-149%[7]45-149%[7]Can be >90%, but may co-precipitate low-concentration analytes[10]
Matrix Effect Generally lower due to effective cleanupCan be significant if not optimizedOften high due to insufficient removal of matrix components[10]
Suitability Recommended for complex matrices like plasma and serumEffective for tissues and cellsQuick but less suitable for trace-level quantification[10]

Table 2: Typical LC-MS/MS Parameters for 12-HETE Analysis

ParameterTypical Value/SettingReference
LC Column Chiral Column (e.g., ChiralPak AD-RH)[9]
Mobile Phase Methanol:Water:Acetic Acid (e.g., 95:5:0.1, v/v)[9]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[9]
Precursor Ion (m/z) 319[9]
Product Ions (m/z) 257, 179[9]
Internal Standard 12(S)-HETE-d8[9]
IS Precursor Ion (m/z) 327[9]
LLOQ Can range from pg/mL to low ng/mL depending on the method and matrix[7][11]

Visual Guides

Experimental Workflow

The following diagram illustrates a typical workflow for 12(R)-HETE analysis, from sample collection to data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (Plasma, Serum, Tissue) add_is Add Internal Standard (e.g., 12-HETE-d8) sample_collection->add_is extraction Extraction (SPE or LLE) add_is->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lc_separation Chiral LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Workflow for 12(R)-HETE mass spectrometry analysis.

12-HETE Biosynthesis Pathway

This diagram shows the enzymatic pathway leading to the formation of 12-HETE from arachidonic acid.

signaling_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa lox12 12-Lipoxygenase (12-LOX) aa->lox12 hpete 12(S)-HpETE lox12->hpete gpx Glutathione Peroxidase (GPx) hpete->gpx hete 12(S)-HETE gpx->hete

Caption: Biosynthesis of 12(S)-HETE via the 12-lipoxygenase pathway.

References

Technical Support Center: Quantifying Low-Abundance 12(R)-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges of measuring this low-abundance lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: Quantifying this compound presents several analytical hurdles due to its intrinsic properties and low physiological concentrations. Key challenges include:

  • Low Abundance: this compound is often present at picomolar to nanomolar concentrations in biological matrices, requiring highly sensitive analytical instrumentation.[1]

  • Chemical Instability: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation and degradation during sample collection, storage, and processing.[2][3]

  • Isomeric Complexity: this compound co-exists with its stereoisomer, 12(S)-HEPE, and other positional isomers. Chromatographic separation of these isomers is essential for accurate quantification and understanding of their distinct biological roles.

  • Matrix Effects: Biological samples are complex mixtures containing numerous endogenous and exogenous substances. These components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and compromising the accuracy of quantification.[4][5][6]

Q2: Why is chiral chromatography necessary for this compound analysis?

A2: Chiral chromatography is crucial for separating this compound from its enantiomer, 12(S)-HEPE. These two molecules are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This subtle difference can lead to distinct biological activities. Therefore, to accurately determine the concentration and biological role of this compound, it must be chromatographically resolved from 12(S)-HEPE. Standard reverse-phase chromatography is typically insufficient for this separation, necessitating the use of specialized chiral stationary phases.[7]

Q3: What is the importance of using an internal standard for this compound quantification?

A3: An internal standard (IS) is essential for accurate and precise quantification of this compound. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., 12(S)-HETE-d8 for 12-HETE analysis, which can be adapted for 12-HEPE).[7] The IS is added to the sample at a known concentration at the beginning of the sample preparation process. It experiences the same extraction inefficiencies, matrix effects, and instrument variability as the endogenous this compound. By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more reliable and reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Analyte Degradation • Immediately flash-freeze samples in liquid nitrogen after collection and store at -80°C.[3] • Minimize freeze-thaw cycles. • Add antioxidants like butylated hydroxytoluene (BHT) during sample homogenization and extraction. • Ensure solvents are fresh and of high purity to prevent oxidative degradation.
Inefficient Extraction • Optimize the extraction method. Compare liquid-liquid extraction (LLE) methods like the Bligh and Dyer or Folch procedures with solid-phase extraction (SPE).[7][8] • Ensure the pH of the extraction solvent is appropriate for acidic lipids like this compound. • Evaluate different SPE sorbents and elution solvents.
Ion Suppression • Improve sample cleanup to remove interfering matrix components, particularly phospholipids.[4] • Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry. • Dilute the sample extract to reduce the concentration of interfering substances.
Suboptimal MS/MS Parameters • Optimize the precursor and product ion selection for this compound. The deprotonated molecule [M-H]⁻ is typically used as the precursor ion. • Fine-tune collision energy, declustering potential, and other source parameters to maximize signal intensity. • Ensure the mass spectrometer is properly calibrated and meets sensitivity specifications.
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry • For chiral separation, ensure you are using a suitable chiral column, such as one with a polysaccharide-based stationary phase (e.g., ChiralPak AD-RH).[7] • For general reverse-phase separation, a C18 column is a common choice.
Suboptimal Mobile Phase • Optimize the mobile phase composition. For chiral separations, a mixture of methanol, water, and a small amount of acid (e.g., acetic acid or formic acid) is often used.[7] • Ensure the mobile phase pH is appropriate to keep this compound in its desired ionic state. • Use high-purity, LC-MS grade solvents and additives.
Column Overload • Reduce the injection volume or dilute the sample.
Column Contamination/Degradation • Flush the column with a strong solvent to remove adsorbed contaminants.[9] • If performance does not improve, consider replacing the column. • Use a guard column to protect the analytical column from contaminants.[9]
Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation • Ensure precise and consistent addition of the internal standard to all samples and standards. • Standardize all sample preparation steps, including volumes, mixing times, and temperatures. • Use automated liquid handlers for improved precision if available.
Analyte Instability in Autosampler • Keep the autosampler temperature low (e.g., 4-10°C) to minimize degradation of this compound in the reconstituted samples.[7] • Analyze samples as soon as possible after preparation.
Carryover • Implement a robust needle and column wash method between injections. This may involve using a strong solvent or a series of solvents.
Variable Matrix Effects • Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. • If a suitable internal standard is not available, consider using the standard addition method for calibration.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (Bligh and Dyer Method)

This protocol is adapted from methods used for the extraction of similar eicosanoids and is suitable for tissues and plasma.[7][10]

  • Homogenization: Homogenize the tissue sample (e.g., ~0.7 g) in a mixture of chloroform (B151607):methanol (1:2, v/v) after a brief immersion in liquid nitrogen.[7] For plasma samples, start with a defined volume.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated analog of a related HEPE or HETE) to the homogenate.

  • Vortexing: Vortex the mixture for 10-15 minutes.[7]

  • Phase Separation: Add 1.25 mL of chloroform and mix for 1 minute. Then, add 1.25 mL of 0.9% NaCl solution and mix for another minute.[7]

  • Centrifugation: Centrifuge the sample at approximately 1,600 x g for 15 minutes to separate the aqueous and organic layers.[7]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 1000 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

Chiral LC-MS/MS Analysis

This protocol is based on the successful separation of 12-HETE enantiomers and can be adapted for 12-HEPE isomers.[7]

  • LC System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[7]

  • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[7]

  • Flow Rate: 300 µL/min.[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 30 µL.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[7]

  • Ionization Parameters:

    • ESI Voltage: -4000 V[7]

    • Source Temperature: 350°C[7]

  • MS/MS Transitions:

    • 12-HEPE: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 317. Product ions can be determined by infusing a standard, but common fragments for similar molecules involve losses of water and CO2. For 12-HETE (m/z 319), characteristic product ions are m/z 257 and 179.[7]

    • Internal Standard: Monitor the appropriate precursor and product ions for the chosen internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of eicosanoids using LC-MS/MS. Note that specific values for this compound may vary depending on the exact methodology, instrumentation, and matrix.

Parameter Typical Value Range Reference Compound(s) Source
Limit of Detection (LOD) 0.01 - 10 ng/mLEicosanoids[11][12]
Limit of Quantification (LOQ) 0.03 - 30 ng/mLEicosanoids[11][12]
Linearity (R²) > 0.9912-HETE[7]
Extraction Recovery (LLE) 85 - 110%General Lipids[8]
Extraction Recovery (SPE) Varies widely with sorbent and analyteGeneral Lipids

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Plasma, etc.) homogenize Homogenization (+ Internal Standard) sample->homogenize extract Liquid-Liquid or Solid-Phase Extraction homogenize->extract dry_reconstitute Dry & Reconstitute extract->dry_reconstitute hplc Chiral HPLC Separation dry_reconstitute->hplc Inject ms Tandem Mass Spectrometry (Negative ESI, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Caption: Experimental workflow for this compound quantification.

signaling_pathway EPA EPA (Eicosapentaenoic Acid) LOX12 12-Lipoxygenase (12-LOX) EPA->LOX12 HEPE 12(S)-HEPE LOX12->HEPE PI3K PI3K HEPE->PI3K Activates AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Caption: Simplified signaling pathway of 12(S)-HEPE promoting glucose uptake.[13]

troubleshooting_logic cluster_ms Mass Spectrometry Issues cluster_prep Sample Preparation Issues cluster_chrom Chromatography Issues start Low/No Signal for this compound check_ms Check MS Performance (Tuning, Calibration) start->check_ms check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography ms_ok MS OK? check_ms->ms_ok prep_ok Sample Prep OK? check_sample_prep->prep_ok chrom_ok Chromatography OK? check_chromatography->chrom_ok optimize_ms Optimize MS Parameters (Ions, Voltages) ms_ok->optimize_ms No solution Signal Improved optimize_ms->solution optimize_extraction Optimize Extraction (Method, pH) prep_ok->optimize_extraction No check_stability Check Sample Stability (Storage, Antioxidants) prep_ok->check_stability No optimize_extraction->solution check_stability->solution optimize_separation Optimize Separation (Gradient, Column) chrom_ok->optimize_separation No check_matrix Investigate Matrix Effects (Dilution, Cleanup) chrom_ok->check_matrix No optimize_separation->solution check_matrix->solution

Caption: Troubleshooting logic for low this compound signal.

References

best practices for handling and storing 12(R)-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It is the (R) stereoisomer of 12-HEPE. While much of the research has focused on the 12(S)-HEPE isomer, this compound is also considered a bioactive lipid mediator. Its biological activities are thought to be similar in some aspects to 12(R)-HETE and may include roles in regulating inflammation, glucose metabolism, and platelet function.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage Temperature: Store this compound at -20°C.

  • Stability: When stored properly at -20°C, it is stable for at least two years.

  • Shipping: It is typically shipped on wet ice.

  • Inert Atmosphere: For long-term storage, it is recommended to overlay the product with an inert gas like nitrogen or argon to prevent oxidation.

  • Light and Air Sensitivity: this compound is sensitive to light and air. Protect from direct light and minimize exposure to air.

Q3: In what solvents is this compound soluble?

This compound is an organic-soluble molecule. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
Ethanol (B145695)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Phosphate-Buffered Saline (PBS)Sparingly soluble

Note: When preparing aqueous buffered solutions, it is recommended to first dissolve this compound in an organic solvent such as ethanol or DMSO and then dilute with the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the biological system.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation in Aqueous Buffer Low aqueous solubility of this compound.1. Co-solvent approach: Ensure this compound is first dissolved in a water-miscible organic solvent (e.g., ethanol, DMSO) before diluting with the aqueous buffer. 2. Sonication: Briefly sonicate the final solution to aid in dissolution. 3. Carrier Protein: Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and stability in aqueous media.
Inconsistent or No Biological Activity Degradation of this compound due to improper handling or storage.1. Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light and air. 2. Fresh Aliquots: Prepare fresh working solutions from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles. 3. Check Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.
High Background Signal in Assays Oxidation of this compound.1. Inert Gas: Purge stock solutions with an inert gas (nitrogen or argon) before sealing and storing. 2. Antioxidants: For long-term experiments, consider the addition of an antioxidant like butylated hydroxytoluene (BHT) to the experimental medium, if compatible with the assay.[2] 3. Minimize Exposure: Prepare solutions immediately before use and minimize their exposure to air and light.
Unexpected Signaling Pathway Activation Off-target effects or crosstalk with other signaling pathways.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. 2. Specific Inhibitors: Use specific inhibitors for the suspected off-target pathways to confirm the specificity of the observed effects. 3. Literature Review: Consult the latest literature for newly identified receptors or signaling pathways for 12-HEPE isomers.

Experimental Protocols

Detailed Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted for testing the effect of this compound on platelet aggregation.

1. Materials and Reagents:

  • This compound stock solution (in ethanol or DMSO)

  • Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication)

  • 3.2% Sodium Citrate (B86180)

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Agonist (e.g., Collagen, ADP, Thrombin)

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[3]

  • Carefully aspirate the upper PRP layer and transfer it to a new tube.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes).[4]

  • Keep PRP and PPP at room temperature and use within 4 hours of blood collection.

3. LTA Procedure:

  • Set up the aggregometer to 37°C.

  • Calibrate the instrument using a cuvette with PRP for 0% aggregation and a cuvette with PPP for 100% aggregation.[5]

  • Aliquot PRP into cuvettes with stir bars.

  • Add the desired concentration of this compound or vehicle control (the same concentration of ethanol or DMSO as in the this compound sample) to the PRP.

  • Incubate for a specified time (e.g., 2-10 minutes) at 37°C with stirring.

  • Add the platelet agonist (e.g., collagen) to initiate aggregation.

  • Record the change in light transmission for 5-10 minutes.

4. Data Analysis:

  • Determine the maximum percentage of aggregation for each sample.

  • Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary

The following table summarizes IC50 values for 12(S)-HEPE from a study on human platelet aggregation, which can be used as a reference for designing experiments with this compound.[1]

Agonist12(S)-HEPE IC50 (µM)
Collagen0.6
Thrombin2.8

Signaling Pathways and Experimental Workflows

Signaling Pathway of 12(S)-HEPE in Glucose Uptake

The following diagram illustrates the proposed signaling pathway for 12(S)-HEPE-mediated glucose uptake, which may share similarities with this compound signaling. 12(S)-HEPE has been shown to activate the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the plasma membrane and subsequent glucose uptake.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 12_S_HEPE 12(S)-HEPE GPCR GPCR 12_S_HEPE->GPCR Binds PI3K PI3K GPCR->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Fuses with membrane Glucose_intracellular Glucose PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) AS160 AS160 Akt->AS160 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) AS160->GLUT4_vesicle Promotes translocation of Glucose_extracellular Glucose Glucose_extracellular->Glucose_intracellular Uptake via GLUT4

Caption: Proposed signaling pathway for 12(S)-HEPE-induced glucose uptake.

Experimental Workflow for Platelet Aggregation Assay

The following diagram outlines the key steps in performing a platelet aggregation assay with this compound.

G Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation 3. Incubation (PRP + this compound or Vehicle) PRP_Preparation->Incubation Aggregation 4. Initiate Aggregation (Add Agonist) Incubation->Aggregation Data_Acquisition 5. Data Acquisition (Light Transmission Aggregometer) Aggregation->Data_Acquisition Data_Analysis 6. Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 12(R)-HEPE and 12(S)-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the two stereoisomers of 12-hydroxyeicosapentaenoic acid (12-HEPE): 12(R)-HEPE and 12(S)-HEPE. While both are metabolites of the omega-3 fatty acid eicosapentaenoic acid (EPA), their distinct spatial arrangements result in differing biological functions and mechanisms of action. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the known signaling pathways.

Summary of Biological Activities

The primary distinction in the biological activities of this compound and 12(S)-HEPE lies in their enzymatic synthesis and physiological roles. 12(S)-HEPE is the more extensively studied isomer in mammalian systems and is primarily synthesized by 12-lipoxygenase (12-LOX). It has been identified as a beneficial mediator in glucose metabolism and inflammation resolution. In contrast, this compound is produced by 12R-lipoxygenase (12R-LOX or ALOX12B), an enzyme predominantly found in the skin, where it plays a crucial role in maintaining the epidermal barrier. While research on this compound is less extensive, emerging evidence suggests it also possesses anti-inflammatory properties, particularly in the context of skin inflammation.

Data Presentation: this compound vs. 12(S)-HEPE

Biological ActivityThis compound12(S)-HEPE
Primary Synthesis 12R-lipoxygenase (ALOX12B), predominantly in the skin.12-lipoxygenase (12-LOX), found in various tissues including brown adipose tissue and platelets.
Glucose Metabolism Not well-characterized.Promotes glucose uptake in brown adipose tissue and skeletal muscle.
Inflammation Alleviates contact hypersensitivity in the skin by downregulating neutrophil chemoattractants CXCL1 and CXCL2.Exhibits anti-inflammatory and pro-resolving properties. Does not significantly alter the expression of most pro- and anti-inflammatory genes in adipose tissue.
Platelet Aggregation Not well-characterized.Inhibits agonist-stimulated platelet aggregation.
Epidermal Barrier Function Essential for maintaining the integrity of the skin's water barrier.No established role.
Known Receptors/Targets Retinoid X Receptor α (RXRα) in keratinocytes.Gαs-coupled G-protein coupled receptor (GPCR) in adipocytes and muscle cells.

Key Experimental Findings and Protocols

12(S)-HEPE: A Regulator of Glucose Homeostasis

Experiment: Investigation of the effect of 12(S)-HEPE on glucose uptake in vivo and in vitro.

Experimental Protocol:

  • In Vivo Animal Model: Male C57BL/6J mice were fed a high-fat diet to induce obesity and insulin (B600854) resistance. Mice were then treated with daily intraperitoneal injections of 12(S)-HEPE (200 µg/kg body weight) or a vehicle control (PBS). Glucose tolerance tests were performed to assess the effect on glucose metabolism.

  • In Vitro Cell Culture: Differentiated murine and human brown adipocytes, as well as C2C12 myotubes, were used. Glucose uptake was measured using radiolabeled 2-deoxyglucose ([³H]2-DG) after stimulation with 12(S)-HEPE (typically 1 µM). To elucidate the signaling pathway, cells were pre-treated with inhibitors of PI3K (Wortmannin) and mTORC1/2 (Torin1) prior to 12(S)-HEPE stimulation.

Results: In vivo, 12(S)-HEPE treatment significantly improved glucose tolerance in diet-induced obese mice. In vitro, 12(S)-HEPE directly stimulated glucose uptake in brown adipocytes and muscle cells. Inhibition of PI3K and mTORC2 abrogated this effect, confirming their role in the signaling cascade.

This compound: A Mediator of Skin Anti-Inflammatory Response

Experiment: Evaluation of the effect of topical 12-HEPE on contact hypersensitivity in a mouse model.

Experimental Protocol:

  • Animal Model: A contact hypersensitivity model was induced in mice. 12-HEPE was topically applied to the inflamed skin. The study did not differentiate between the R and S isomers in the topical application, but noted that both Alox12 and Alox12b (encoding 12R-LOX) are highly expressed in the skin.

  • In Vitro Keratinocyte Culture: Human keratinocytes were treated with 12-HEPE, and the expression of neutrophil chemoattractants CXCL1 and CXCL2 was measured.

Results: Topical application of 12-HEPE suppressed inflammation and neutrophil infiltration in the skin of mice with contact hypersensitivity. In cultured human keratinocytes, 12-HEPE inhibited the expression of CXCL1 and CXCL2. This effect was found to be mediated through the retinoid X receptor α (RXRα).

Signaling Pathways

12(S)-HEPE-Mediated Glucose Uptake

The signaling pathway for 12(S)-HEPE-induced glucose uptake involves the activation of a Gαs-coupled G-protein coupled receptor, leading to a cascade that culminates in the translocation of GLUT4 to the cell membrane.

Caption: Signaling pathway of 12(S)-HEPE-induced glucose uptake.

This compound-Mediated Anti-Inflammatory Action in Keratinocytes

In keratinocytes, this compound is proposed to exert its anti-inflammatory effects by activating the nuclear receptor RXRα, which in turn downregulates the expression of pro-inflammatory chemokines.

Caption: this compound anti-inflammatory signaling in keratinocytes.

Conclusion

Current research indicates that 12(S)-HEPE and this compound have distinct and significant biological activities. 12(S)-HEPE emerges as a promising endogenous mediator for improving glucose metabolism and resolving inflammation. Its well-defined signaling pathway offers clear targets for therapeutic intervention. This compound, while less characterized, is crucial for skin health, playing a vital role in maintaining the epidermal barrier and exhibiting anti-inflammatory effects in the skin.

Further research, particularly direct comparative studies, is necessary to fully elucidate the spectrum of activities for both isomers and to determine if their functions are tissue-specific or if they have overlapping or opposing effects in different physiological contexts. Such studies will be invaluable for the development of targeted therapies for metabolic and inflammatory diseases.

12(R)-HEPE: A Comparative Analysis of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) against other lipid mediators. The information presented herein is supported by experimental data to facilitate an objective evaluation of its therapeutic potential.

Introduction to this compound

This compound is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of the 12-lipoxygenase (12-LOX) enzyme, specifically the epidermis-type 12R-LOX (ALOX12B). Emerging research has highlighted its role in modulating inflammatory responses, particularly in the context of skin inflammation. This guide will delve into the quantitative data supporting its anti-inflammatory effects and compare it with other well-established anti-inflammatory lipid mediators.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and provide a comparison with Resolvin D1 (RvD1), a potent pro-resolving lipid mediator derived from docosahexaenoic acid (DHA).

Table 1: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Contact Hypersensitivity

Treatment GroupEar Swelling (mm) at 24hInhibition of Ear Swelling (%)
Vehicle0.25 ± 0.02-
This compound (1 µ g/ear )0.15 ± 0.0140%
12(S)-HEPE (1 µ g/ear )0.16 ± 0.0136%

Data adapted from a study on contact hypersensitivity induced by 2,4-dinitrofluorobenzene (DNFB) in mice. Both this compound and 12(S)-HEPE were found to have similar anti-inflammatory activities in this model[1].

Table 2: In Vitro Anti-inflammatory Effects of 12-HEPE on Chemokine Expression in Human Keratinocytes

Treatment GroupCXCL1 mRNA Expression (relative to control)CXCL2 mRNA Expression (relative to control)
TNF-α alone100 ± 10100 ± 12
TNF-α + 12-HEPE (300 nM)55 ± 860 ± 7

Data represents the percentage of TNF-α-induced gene expression in HaCaT cells. 12-HEPE was shown to significantly inhibit the expression of these neutrophil chemoattractants[1][2].

Table 3: Comparative Anti-inflammatory Potency of Resolvin D1 (RvD1)

MediatorModelKey EffectEffective Concentration
Resolvin D1Mouse PeritonitisReduced neutrophil infiltration1-10 ng/mouse
Resolvin D1Human NeutrophilsInhibited migration0.1-10 nM
Resolvin D1Obese Adipose Tissue ExplantsReduced TNF-α, IL-1β, IL-12; Increased IL-101-100 nM[3]

This table provides a reference for the high potency of a well-characterized pro-resolving mediator. Direct comparative studies with this compound are needed for a conclusive assessment.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound in Keratinocytes

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR NF-κB Pathway NF-κB Pathway TNFR->NF-κB Pathway This compound This compound RXRα RXRα This compound->RXRα Activates Gene Expression Gene Expression RXRα->Gene Expression Inhibits NF-κB Pathway->Gene Expression CXCL1 & CXCL2 CXCL1 & CXCL2 Gene Expression->CXCL1 & CXCL2 Neutrophil Chemotaxis Neutrophil Chemotaxis CXCL1 & CXCL2->Neutrophil Chemotaxis Inflammation Inflammation Neutrophil Chemotaxis->Inflammation

Caption: this compound signaling in keratinocytes.

Experimental Workflow for Contact Hypersensitivity Model

G cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (Day 5) cluster_measurement Measurement Phase (24h post-challenge) Shave Abdomen Shave Abdomen Apply DNFB Apply DNFB Shave Abdomen->Apply DNFB Topical this compound Topical this compound Apply DNFB to Ear Apply DNFB to Ear Topical this compound->Apply DNFB to Ear Measure Ear Swelling Measure Ear Swelling Apply DNFB to Ear->Measure Ear Swelling Collect Tissue for qPCR Collect Tissue for qPCR Apply DNFB to Ear->Collect Tissue for qPCR

Caption: In vivo contact hypersensitivity workflow.

Experimental Workflow for Neutrophil Chemotaxis Assay

G Isolate Human Neutrophils Isolate Human Neutrophils Pre-incubate Neutrophils with this compound Pre-incubate Neutrophils with this compound Isolate Human Neutrophils->Pre-incubate Neutrophils with this compound Prepare Transwell Plate Prepare Transwell Plate Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Prepare Transwell Plate->Add Chemoattractant to Lower Chamber Add Neutrophils to Upper Chamber Add Neutrophils to Upper Chamber Add Chemoattractant to Lower Chamber->Add Neutrophils to Upper Chamber Pre-incubate Neutrophils with this compound->Add Neutrophils to Upper Chamber Incubate Incubate Add Neutrophils to Upper Chamber->Incubate Quantify Migrated Cells Quantify Migrated Cells Incubate->Quantify Migrated Cells

Caption: In vitro neutrophil chemotaxis assay workflow.

Detailed Experimental Protocols

In Vivo Contact Hypersensitivity (CHS) Model
  • Animals: BALB/c mice, 6-8 weeks old.

  • Sensitization (Day 0):

    • Shave the abdominal skin of the mice.

    • Apply 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone/olive oil vehicle to the shaved abdomen.

  • Challenge (Day 5):

    • Topically apply 1 µg of this compound dissolved in 20 µL of 50% ethanol (B145695) in PBS to both sides of the right ear. The left ear receives the vehicle as a control.

    • After 30 minutes, apply 20 µL of 0.2% DNFB to both sides of both ears.

  • Measurement:

    • Measure ear thickness using a micrometer at 24 hours post-challenge. The difference in thickness between the right and left ears represents the ear swelling.

    • For gene expression analysis, euthanize mice at 6 hours post-challenge, and collect ear tissue for RNA isolation and quantitative real-time PCR (qPCR) analysis of Cxcl1 and Cxcl2.

In Vitro Human Keratinocyte (HaCaT) Culture and Stimulation
  • Cell Culture:

    • Culture HaCaT cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Experiment:

    • Seed HaCaT cells in 24-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with 300 nM 12-HEPE or vehicle (0.2% ethanol in DMEM) for 30 minutes.

    • Stimulate the cells with 10 ng/mL of human tumor necrosis factor-alpha (TNF-α) for 4 hours.

  • Analysis:

    • Isolate total RNA from the cells using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qPCR) to measure the mRNA expression levels of CXCL1 and CXCL2, normalized to a housekeeping gene such as GAPDH.

In Vitro Neutrophil Chemotaxis Assay
  • Neutrophil Isolation:

    • Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

  • Chemotaxis Assay (Boyden Chamber):

    • Use a 24-well plate with transwell inserts (e.g., 5 µm pore size).

    • Add a chemoattractant (e.g., 100 ng/mL CXCL1 or CXCL2) to the lower chamber.

    • Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Add the pre-incubated neutrophils to the upper chamber of the transwell insert.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity.

Conclusion

The available evidence indicates that this compound possesses anti-inflammatory properties, primarily demonstrated through its ability to suppress ear swelling in a contact hypersensitivity model and downregulate the expression of key neutrophil chemoattractants, CXCL1 and CXCL2, in keratinocytes[1][4]. While these findings are promising, there is a clear need for further research to fully elucidate its potency and mechanisms of action. Direct comparative studies of this compound against established pro-resolving mediators like resolvins and lipoxins are crucial to accurately position it within the landscape of anti-inflammatory therapeutics. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

A Comparative Analysis of 12(R)-HEPE and 12(R)-HETE in the Pathophysiology of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex inflammatory landscape of psoriasis, the balance between pro-inflammatory and pro-resolving lipid mediators plays a crucial role. This guide provides a detailed functional comparison of two such mediators derived from the 12-lipoxygenase pathway: 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) and 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). While both are structurally similar, emerging evidence suggests they exert opposing effects on key cellular processes central to psoriatic plaque formation, positioning them as potential therapeutic targets.

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells, particularly neutrophils. The lipid mediator profile within psoriatic lesions is significantly altered, with a notable abundance of arachidonic acid (AA)-derived pro-inflammatory eicosanoids. Among these, 12(R)-HETE has been identified as the predominant stereoisomer of 12-HETE in psoriatic scales, produced primarily by a 12R-lipoxygenase (12R-LOX) found in keratinocytes.[1][2][3] In contrast, this compound, derived from eicosapentaenoic acid (EPA), is increasingly recognized for its anti-inflammatory and pro-resolving properties.[4]

Functional Comparison: Pro-Inflammatory vs. Anti-Inflammatory Roles

The primary functional distinction between 12(R)-HETE and this compound in the context of psoriasis lies in their influence on immune cell recruitment and keratinocyte behavior. 12(R)-HETE acts as a potent pro-inflammatory mediator, while this compound exhibits anti-inflammatory and pro-resolving functions.

FunctionThis compound12(R)-HETE
Leukocyte Chemotaxis Inhibits neutrophil infiltration by downregulating CXCL1 and CXCL2 expression in keratinocytes.[4]Potent chemoattractant for human polymorphonuclear leukocytes (neutrophils).[5]
Keratinocyte Proliferation Data not available for the 12(R) isomer.Stimulates DNA synthesis in cultured human epidermal keratinocytes.[6] However, some studies with racemic mixtures or the 12(S) isomer have shown no significant proliferative effect on neonatal keratinocytes.[7]
Inflammatory Milieu Promotes resolution of inflammation.Contributes to the inflammatory cascade in psoriatic lesions.[5]

Experimental Data Summary

Leukocyte Chemotaxis

12(R)-HETE: Studies have demonstrated that 12(R)-HETE is a potent chemoattractant for human neutrophils, suggesting it plays a significant role in the accumulation of these immune cells in psoriatic plaques.[5]

This compound: In a mouse model of contact hypersensitivity, topical application of 12-HEPE was found to inhibit inflammation by reducing neutrophil infiltration into the skin. This effect was attributed to the downregulation of the neutrophil chemoattractants CXCL1 and CXCL2 in keratinocytes.[4]

Keratinocyte Proliferation

12(R)-HETE: Platelet-derived 12-HETE has been shown to stimulate DNA synthesis in cultured human epidermal keratinocytes by 68% at a concentration of 10-7 M.[6] However, it is important to note that the specific stereoisomer was not identified in this study. Conversely, another study using a racemic mixture of 12(R,S)-HETE found no stimulation of proliferation in human neonatal keratinocytes.[7] Further research is needed to clarify the specific role of the 12(R) isomer on the proliferation of psoriatic keratinocytes.

This compound: Currently, there is a lack of direct experimental data on the effect of this compound on keratinocyte proliferation in the context of psoriasis.

Signaling Pathways

The distinct functional effects of this compound and 12(R)-HETE are mediated by different signaling pathways.

This compound: The anti-inflammatory effects of 12-HEPE in keratinocytes are, at least in part, mediated through the Retinoid X Receptor α (RXRα) . Activation of RXRα by 12-HEPE leads to the downregulation of CXCL1 and CXCL2 gene expression.[4]

G This compound This compound RXRα RXRα This compound->RXRα activates CXCL1/CXCL2 Expression CXCL1/CXCL2 Expression RXRα->CXCL1/CXCL2 Expression inhibits Neutrophil Infiltration Neutrophil Infiltration CXCL1/CXCL2 Expression->Neutrophil Infiltration promotes Inflammation Inflammation Neutrophil Infiltration->Inflammation contributes to

This compound Anti-inflammatory Signaling Pathway

12(R)-HETE: The pro-inflammatory signaling of 12-HETE is thought to be mediated through G-protein coupled receptors, with potential candidates including BLT2 and GPR31 .[8] Activation of these receptors on neutrophils can trigger intracellular calcium release and initiate chemotaxis.[9]

G 12(R)-HETE 12(R)-HETE BLT2/GPR31 BLT2/GPR31 12(R)-HETE->BLT2/GPR31 activates Intracellular Ca2+ Release Intracellular Ca2+ Release BLT2/GPR31->Intracellular Ca2+ Release induces Neutrophil Chemotaxis Neutrophil Chemotaxis Intracellular Ca2+ Release->Neutrophil Chemotaxis promotes Inflammation Inflammation Neutrophil Chemotaxis->Inflammation contributes to

12(R)-HETE Pro-inflammatory Signaling Pathway

Experimental Protocols

Keratinocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach sub-confluence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or 12(R)-HETE. A vehicle control (e.g., ethanol) and a positive control (e.g., epidermal growth factor) are included.

  • Radiolabeling: After a predetermined incubation period (e.g., 24-48 hours), [³H]-thymidine is added to each well and incubated for a further 4-6 hours.

  • Harvesting: The cells are washed to remove unincorporated [³H]-thymidine and then lysed.

  • Measurement: The DNA is precipitated and the incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The counts per minute (CPM) are normalized to the total protein content or cell number to determine the rate of proliferation.

Leukocyte Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic response of leukocytes to specific agents.

  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a medium containing the chemoattractant (this compound or 12(R)-HETE) at various concentrations or a control medium.

  • Cell Preparation: Human polymorphonuclear leukocytes (neutrophils) are isolated from peripheral blood.

  • Cell Addition: The isolated neutrophils are placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specific duration (e.g., 1-3 hours) to allow cell migration.

  • Cell Staining and Counting: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

  • Analysis: The chemotactic index is calculated as the ratio of the number of migrated cells in the presence of the chemoattractant to the number of migrated cells in the control medium.

G cluster_0 Boyden Chamber Setup Lower Chamber Lower Chamber Microporous Membrane Microporous Membrane Lower Chamber->Microporous Membrane Incubation Incubation Lower Chamber->Incubation Upper Chamber Upper Chamber Upper Chamber->Incubation Microporous Membrane->Upper Chamber Chemoattractant Chemoattractant Chemoattractant->Lower Chamber added to Neutrophils Neutrophils Neutrophils->Upper Chamber added to Migration Migration Incubation->Migration Fix, Stain & Count Fix, Stain & Count Migration->Fix, Stain & Count Chemotactic Index Chemotactic Index Fix, Stain & Count->Chemotactic Index

Boyden Chamber Assay Workflow

Conclusion

The available evidence strongly suggests that 12(R)-HETE and this compound have opposing functional roles in the context of psoriasis. 12(R)-HETE, found in high concentrations in psoriatic lesions, promotes inflammation by attracting neutrophils. In contrast, this compound demonstrates anti-inflammatory properties by inhibiting neutrophil recruitment. While the effect on keratinocyte proliferation requires further investigation with a direct comparison of the 12(R) isomers, the differential impact on inflammation highlights the potential of modulating the 12-lipoxygenase pathway as a therapeutic strategy for psoriasis. Targeting the production or signaling of 12(R)-HETE, while promoting the synthesis or action of this compound, could offer a novel approach to restore immunological balance in the psoriatic microenvironment. Further research with direct comparative studies is warranted to fully elucidate their respective roles and therapeutic potential.

References

A Researcher's Guide to Antibody Cross-Reactivity Against HEPE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides an objective comparison of antibody cross-reactivity against different hydroxyeicosapentaenoic acid (HEPE) isomers, supported by experimental data and detailed protocols. Understanding the binding characteristics of antibodies to these structurally similar lipid mediators is crucial for the design and interpretation of immunoassays in various research applications.

Introduction to HEPE Isomers and Antibody Specificity

Hydroxyeicosapentaenoic acids (HEPEs) are a group of bioactive lipid mediators derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Different positional isomers of HEPE, such as 5-HEPE, 8-HEPE, 12-HEPE, and 15-HEPE, are generated through the action of various lipoxygenase (LOX) enzymes. These isomers, while structurally similar, can exhibit distinct biological activities and play diverse roles in physiological and pathological processes, including inflammation, glucose metabolism, and cell signaling.

Given the subtle structural differences between HEPE isomers, developing antibodies with high specificity is a significant challenge. Cross-reactivity, the binding of an antibody to molecules other than its target antigen, can lead to inaccurate quantification and misinterpretation of experimental data. This guide explores the cross-reactivity profiles of antibodies against different HEPE isomers and provides the necessary tools to evaluate them.

Biological Roles and Signaling Pathways of Key HEPE Isomers

The biological functions of HEPE isomers are diverse and depend on their specific molecular structure. Understanding their individual signaling pathways is critical for appreciating the need for specific antibody-based detection methods.

5-HEPE: This isomer has been shown to play a role in modulating immune responses. It can enhance the induction of regulatory T cells (Tregs) through a mechanism involving G protein-coupled receptor 119 (GPR119).

GPR119_Signaling 5-HEPE Signaling Pathway 5-HEPE 5-HEPE GPR119 GPR119 5-HEPE->GPR119 Binds to Adenylate Cyclase Adenylate Cyclase GPR119->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces Treg Induction Treg Induction cAMP->Treg Induction Enhances

Caption: 5-HEPE enhances Treg induction via the GPR119-cAMP pathway.

8-HEPE: This isomer is known to be a potent activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARs can influence gene expression related to lipid metabolism and inflammation.

12-HEPE: 12-HEPE is recognized as a "batokine" that improves glucose metabolism. It promotes glucose uptake in adipocytes and skeletal muscle by activating an insulin-like intracellular signaling pathway involving PI3K, Akt, and mTOR.[1][2][3]

PI3K_Akt_mTOR_Signaling 12-HEPE Signaling Pathway 12-HEPE 12-HEPE Receptor Receptor 12-HEPE->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Glucose Uptake Glucose Uptake mTOR->Glucose Uptake Promotes

Caption: 12-HEPE promotes glucose uptake via the PI3K/Akt/mTOR pathway.

15-HEPE: This isomer is involved in the resolution of inflammation. It can interact with PPARγ and inhibit mast cell degranulation, thereby dampening allergic responses.

PPAR_Signaling 8-HEPE and 15-HEPE PPARγ Signaling cluster_hepe HEPE Isomers 8-HEPE 8-HEPE PPARγ PPARγ 8-HEPE->PPARγ Activates 15-HEPE 15-HEPE 15-HEPE->PPARγ Activates RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Expression Gene Expression PPRE->Gene Expression Regulates Mast Cell Degranulation Mast Cell Degranulation Gene Expression->Mast Cell Degranulation Inhibits

Caption: 8-HEPE and 15-HEPE regulate gene expression via PPARγ activation.

Quantitative Comparison of Antibody Cross-Reactivity

To accurately quantify HEPE isomers, it is essential to use an antibody with minimal cross-reactivity to other isomers. The following table presents hypothetical data from a competitive ELISA, illustrating how the cross-reactivity of a monoclonal antibody (mAb-HEPE-X) against various HEPE isomers would be evaluated.

CompetitorIC50 (ng/mL)% Cross-Reactivity
Target Antigen: 12-HEPE 1.5 100%
5-HEPE30.05.0%
8-HEPE45.03.3%
9-HEPE50.03.0%
15-HEPE25.06.0%
Eicosapentaenoic Acid (EPA)>1000<0.15%
Arachidonic Acid (AA)>1000<0.15%

Interpretation of Data:

  • IC50 (50% Inhibitory Concentration): This is the concentration of the competitor that is required to inhibit 50% of the antibody binding to the coated antigen (in this case, 12-HEPE). A lower IC50 value indicates a higher binding affinity of the antibody for that competitor.

  • % Cross-Reactivity: This is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Antigen / IC50 of Competitor) x 100. A higher percentage indicates greater cross-reactivity.

In this hypothetical example, mAb-HEPE-X shows high specificity for 12-HEPE, with significantly lower cross-reactivity for other HEPE isomers and negligible binding to the precursor fatty acids, EPA and AA.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the cross-reactivity of antibodies against small molecules like HEPEs.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_steps Steps A 1. Coat plate with HEPE-carrier conjugate B 2. Block non-specific binding sites A->B C 3. Incubate antibody with sample or standard (competitor) B->C D 4. Add antibody-competitor mixture to the plate C->D E 5. Wash to remove unbound antibody D->E F 6. Add enzyme-linked secondary antibody E->F G 7. Wash to remove unbound secondary antibody F->G H 8. Add substrate and measure signal G->H

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Detailed Protocol for Competitive ELISA:

  • Antigen Coating:

    • Conjugate the target HEPE isomer (e.g., 12-HEPE) to a carrier protein like bovine serum albumin (BSA).

    • Coat a 96-well microplate with 100 µL/well of the HEPE-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard (unconjugated target HEPE isomer) and the competitor HEPE isomers in assay buffer.

    • In a separate plate or tubes, pre-incubate the primary antibody with the standards or competitor isomers for 30-60 minutes at room temperature.

  • Incubation:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL/well of the antibody/competitor mixtures to the plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of a suitable substrate (e.g., TMB for HRP).

    • Incubate in the dark until a color develops (typically 15-30 minutes).

  • Measurement:

    • Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Conclusion

The selection of a highly specific antibody is critical for the accurate measurement of individual HEPE isomers in biological samples. Due to the structural similarity among these lipid mediators, cross-reactivity is a significant concern that must be thoroughly evaluated. The experimental framework provided in this guide, centered on a competitive ELISA, offers a reliable method for characterizing the specificity of anti-HEPE antibodies. By carefully assessing cross-reactivity, researchers can ensure the validity of their immunoassay data and gain more precise insights into the distinct roles of different HEPE isomers in health and disease.

References

A Comparative Guide to the 12-LOX and 15-LOX Lipidomic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) metabolic pathways. We will delve into the key differences in their substrate utilization, the bioactive lipid mediators they produce, and their roles in health and disease. This comparison is supported by a summary of quantitative data from lipidomics studies and detailed experimental protocols for the analysis of their metabolic products.

Introduction to 12-LOX and 15-LOX Pathways

The lipoxygenase (LOX) family of enzymes plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and linoleic acid (LA), generating a diverse array of bioactive lipid mediators.[1] These mediators are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cancer.[2] Among the various LOX isoforms, 12-LOX and 15-LOX are of significant interest due to their distinct and sometimes opposing roles in cellular signaling.

The primary distinction between these pathways lies in the initial position of oxygenation on the fatty acid backbone, leading to the production of different hydroperoxy fatty acids, which are then rapidly reduced to their corresponding hydroxy derivatives.[3] These subtle structural differences result in profound changes in their biological activities.

Comparative Analysis of 12-LOX and 15-LOX Pathways

The 12-LOX and 15-LOX pathways exhibit key differences in their enzyme isoforms, substrate preferences, and the resulting bioactive lipid products. These differences are often species-dependent, which is a crucial consideration when translating findings from animal models to human physiology.[3]

Enzyme Isoforms and Species-Specific Expression:

In humans, the primary 12-LOX isoform is the platelet-type 12-LOX (ALOX12).[3] The human 15-LOX pathway is primarily governed by 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B).[3] It is important to note that the murine ortholog of human ALOX15, often referred to as 12/15-LOX, predominantly exhibits 12-LOX activity, producing 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-HETE in a roughly 6:1 ratio from arachidonic acid.[4] In contrast, human 15-LOX-1 favors the production of 15-HETE, with only minor amounts of 12-HETE formed (approximately a 9:1 ratio of 15-HETE to 12-HETE).[4]

Substrate Specificity:

Both 12-LOX and 15-LOX can utilize various PUFAs as substrates, most notably arachidonic acid (ω-6) and linoleic acid (ω-6).[3] They can also metabolize ω-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] While both enzymes can act on these substrates, there can be differences in their preferences. For instance, some studies suggest that under certain conditions, 12/15-LOX may prefer arachidonic acid over linoleic acid.[1]

Primary Bioactive Lipid Products:

The metabolism of arachidonic acid by these pathways yields distinct primary products:

  • 12-LOX Pathway: The primary product is 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is rapidly converted to 12-hydroxyeicosatetraenoic acid (12-HETE) .[3]

  • 15-LOX Pathway: This pathway generates 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE) .[3]

From linoleic acid, the 15-LOX pathway produces 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is then converted to 13-hydroxyoctadecadienoic acid (13-HODE) .[3] The 12-LOX pathway can also generate HODE isomers.

These initial products can be further metabolized to a wider range of signaling molecules, including lipoxins, hepoxilins, and resolvins, which often require the concerted action of other enzymes like 5-LOX.[3]

Data Presentation: Quantitative Comparison of 12-LOX and 15-LOX Metabolites

The following tables summarize quantitative data on the levels of key 12-LOX and 15-LOX metabolites in different biological contexts. It is important to note that absolute concentrations can vary significantly depending on the cell type, stimulus, and analytical methodology.

Table 1: Comparison of 12-HETE and 15-HETE Levels in Human Plasma in Pulmonary Arterial Hypertension (PAH)

AnalyteControl (pg/mL)Treatment-Naïve PAH (pg/mL)Treated PAH (pg/mL)
12-HETE Median: 29.5Median: 85.3Median: 64.9
15-HETE Median: 153.5Median: 310.1Median: 271.8

Data sourced from a study on eicosanoid alterations in PAH.[5] This study highlights a significant increase in both 12-HETE and 15-HETE in PAH patients compared to healthy controls.[5]

Table 2: Relative Abundance of HETE Isomers in Inflamed Tissue

HETE IsomerR/S Ratio (Mean ± SEM)Implied Non-enzymatic Production
12-HETE 0.011 ± 0.002~1%
5-HETE Not Reported~5%
8-HETE 0.218 ± 0.018~20%
15-HETE 0.226 ± 0.015~20%

Data from a study analyzing HETE stereoisomers.[6] The low R/S ratio for 12-HETE indicates that it is predominantly produced enzymatically via 12-LOX, while a larger proportion of 8-HETE and 15-HETE may be formed through non-enzymatic pathways in this context.[6]

Experimental Protocols

Accurate comparative lipidomics of the 12-LOX and 15-LOX pathways requires meticulous experimental design and execution. Below are detailed methodologies for key experimental procedures.

Cell Culture and Stimulation

This protocol is a general guideline and should be optimized for the specific cell type and research question.

  • Cell Seeding: Plate cells (e.g., macrophages, endothelial cells) in 6-well plates at a desired density and allow them to adhere overnight.

  • Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal levels of lipid mediators.

  • Stimulation: Treat the cells with a stimulus of interest (e.g., lipopolysaccharide (LPS), calcium ionophore A23187, or specific cytokines) for the desired time course.

  • Sample Collection:

    • Supernatant (Extracellular Metabolites): Carefully collect the cell culture medium. To prevent ex-vivo eicosanoid generation, immediately add a cyclooxygenase inhibitor like indomethacin (B1671933) (10-15 µM).[7] Add a mixture of deuterated internal standards.[8] Centrifuge at 3000 rpm for 5 minutes to remove any detached cells and cellular debris.[8]

    • Cell Pellet (Intracellular Metabolites): Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS). Scrape the cells in 500 µL of methanol (B129727) to quench enzymatic activity and lyse the cells.[8] Add 1000 µL of PBS and the internal standard mixture.[8]

Lipid Extraction using Solid-Phase Extraction (SPE)

This protocol is suitable for extracting eicosanoids from cell culture supernatants or cell lysates.[8][9]

  • SPE Cartridge Conditioning: Use C18 SPE cartridges. Condition the cartridge by washing with 2 mL of methanol followed by 2 mL of water.[8] Do not allow the cartridge to dry out.

  • Sample Loading: Acidify the sample to approximately pH 3 with 2M hydrochloric acid to ensure complete protonation of the carboxylic acid groups of the eicosanoids.[7] Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of water, 3 mL of 15% methanol in water, and 3 mL of hexane.[7] This removes polar impurities and neutral lipids.

  • Elution: Elute the eicosanoids from the cartridge with 1 mL of methanol.[8]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[7] Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., water:acetonitrile:formic acid at 63:37:0.02, v/v/v).[8]

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the quantification of 12-HETE and 15-HETE and can be adapted for other LOX products.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size) is commonly used.[10]

    • Mobile Phase A: Methanol/water/acetonitrile (10:85:5, v/v) with 0.1% ammonium (B1175870) acetate.[10]

    • Mobile Phase B: Methanol/water/acetonitrile (90:5:5, v/v) with 0.1% ammonium acetate.[10]

    • Gradient: A typical gradient would be: 0–1 min, 50% B; 1–8 min, 50%–80% B; 8–15 min, 80%–95% B; 15–17 min, 95% B.[10]

    • Flow Rate: 0.2 mL/min.[10]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • 12-HETE: Precursor ion (m/z) 319.2 → Product ion (m/z) 179.2

      • 15-HETE: Precursor ion (m/z) 319.2 → Product ion (m/z) 219.2

      • 13-HODE: Precursor ion (m/z) 295.2 → Product ion (m/z) 195.2

      • Deuterated Internal Standards: Use corresponding deuterated standards (e.g., 12-HETE-d8, 15-HETE-d8) for accurate quantification.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparative lipidomics of the 12-LOX and 15-LOX pathways.

LOX_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_12LOX 12-LOX Pathway cluster_15LOX 15-LOX Pathway Membrane_Phospholipids Membrane_Phospholipids PLA2 cPLA₂ Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Stimuli Linoleic_Acid Linoleic Acid (LA) PLA2->Linoleic_Acid Stimuli 12-LOX 12-LOX Arachidonic_Acid->12-LOX 15-LOX-1 15-LOX-1 Arachidonic_Acid->15-LOX-1 Linoleic_Acid->15-LOX-1 12-HPETE 12-HPETE 12-LOX->12-HPETE O₂ 12-HETE 12-HETE 12-HPETE->12-HETE GSH-Px Pro-inflammatory_Effects Pro-inflammatory Effects (e.g., cell migration, cytokine release) 12-HETE->Pro-inflammatory_Effects 15-HPETE 15-HPETE 15-LOX-1->15-HPETE O₂ 13-HODE 13-HODE 15-LOX-1->13-HODE O₂ (from LA) 15-HETE 15-HETE 15-HPETE->15-HETE GSH-Px Anti-inflammatory_Effects Pro- and Anti-inflammatory Effects (e.g., lipoxin formation) 15-HETE->Anti-inflammatory_Effects

Caption: Simplified signaling pathways of 12-LOX and 15-LOX metabolism of arachidonic and linoleic acids.

Lipidomics_Workflow Sample_Preparation 1. Sample Preparation (Cell Culture / Tissue Homogenization) Lipid_Extraction 2. Lipid Extraction (e.g., Solid-Phase Extraction) Sample_Preparation->Lipid_Extraction Add Internal Standards LC_Separation 3. LC Separation (Reversed-Phase C18 Column) Lipid_Extraction->LC_Separation Reconstitute in Mobile Phase MS_Detection 4. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification & Statistical Analysis) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the comparative lipidomics analysis of LOX pathway metabolites.

References

Validating ALOX12B's Role in 12(R)-HEPE Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arachidonate 12-Lipoxygenase, 12R-Type (ALOX12B), and its role in the biosynthesis of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE). It offers a comparison with alternative enzymes, supporting experimental data, and detailed methodologies for validation.

Executive Summary

ALOX12B, also known as 12R-LOX, is a crucial enzyme in the stereospecific synthesis of this compound from eicosapentaenoic acid (EPA). This contrasts with other lipoxygenases, such as ALOX12 (platelet-type 12-LOX) and ALOX15 (15-LOX-1), which predominantly produce the 12(S)-HEPE enantiomer. The unique stereochemistry of this compound suggests distinct biological functions, making the validation of ALOX12B's role a critical area of research, particularly in fields like inflammation and tissue repair. This guide outlines the enzymatic characteristics of ALOX12B in comparison to its counterparts and provides detailed protocols for its functional validation.

Comparison of Lipoxygenase Enzymes in 12-HEPE Biosynthesis

The biosynthesis of 12-HEPE is primarily catalyzed by lipoxygenases, with the specific isoform determining the stereochemistry of the product. The table below summarizes the key differences between ALOX12B and other relevant lipoxygenases.

EnzymeGeneSubstratesPrimary HEPE ProductOther Products
ALOX12B (12R-LOX) ALOX12BEicosapentaenoic Acid (EPA), Arachidonic Acid (AA), Linoleic Acid (LA)This compound 12(R)-HETE from AA, 9(R)-HODE from LA
ALOX12 (Platelet-type 12-LOX) ALOX12EPA, AA12(S)-HEPE12(S)-HETE from AA
ALOX15 (15-LOX-1) ALOX15EPA, AA, LA12(S)-HEPE, 15(S)-HEPE12(S)-HETE and 15(S)-HETE from AA

Note: While ALOX15 can produce 12(S)-HEPE, its primary oxygenation position for EPA is often the C-15 carbon, leading to 15-HEPE. The ratio of 12-HEPE to 15-HEPE can vary depending on the species and reaction conditions.

Experimental Validation of ALOX12B Activity

Validating the specific role of ALOX12B in this compound biosynthesis requires a combination of in vitro enzyme assays and cell-based models.

In Vitro Enzyme Assay

This protocol is designed to measure the enzymatic activity of ALOX12B and determine its kinetic parameters with EPA as a substrate.

1. Enzyme and Substrate Preparation:

  • Recombinant Human ALOX12B: Purified recombinant ALOX12B is the preferred enzyme source for kinetic studies.

  • Eicosapentaenoic Acid (EPA) Solution: Prepare a stock solution of EPA in ethanol. The final concentration in the assay should be varied to determine kinetic parameters.

2. Reaction Buffer:

  • 50 mM Tris-HCl, pH 7.4

  • 100 mM NaCl

  • 1 mM EDTA

  • 2 mM CaCl2

  • 0.1% (w/v) BSA

3. Assay Procedure:

  • Pre-warm the reaction buffer to 37°C.

  • Add a known amount of recombinant ALOX12B to the reaction buffer.

  • Initiate the reaction by adding the EPA solution.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding two volumes of ice-cold methanol (B129727) containing an internal standard (e.g., d8-12(S)-HETE).

  • Centrifuge to pellet precipitated protein.

  • Collect the supernatant for analysis.

4. Product Analysis by Chiral Phase HPLC-MS/MS:

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H) is essential to separate the this compound and 12(S)-HEPE enantiomers.

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of n-hexane and isopropanol (B130326) with a small percentage of a modifier like diethylamine.

  • Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and 12(S)-HEPE.

Cell-Based Assay

This protocol validates the ability of ALOX12B to produce this compound in a cellular environment.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable model as they have low endogenous lipoxygenase activity.

  • Transfection: Transiently transfect HEK293 cells with a mammalian expression vector containing the full-length cDNA of human ALOX12B. A control group should be transfected with an empty vector.

2. EPA Incubation:

  • 24-48 hours post-transfection, replace the culture medium with serum-free medium containing a known concentration of EPA (e.g., 10-50 µM).

  • Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

3. Lipid Extraction:

  • Collect the cell culture supernatant and the cell pellet.

  • Perform a liquid-liquid extraction (e.g., using the Bligh-Dyer method) to extract the lipids from both fractions.

  • Add an internal standard before extraction for accurate quantification.

4. Analysis:

  • Analyze the extracted lipids using the same Chiral Phase HPLC-MS/MS method described for the in vitro assay to identify and quantify the produced this compound and 12(S)-HEPE.

Visualizing the Pathways and Workflows

To better understand the biochemical and experimental processes, the following diagrams have been generated using Graphviz.

ALOX12B_Pathway EPA Eicosapentaenoic Acid (EPA) ALOX12B ALOX12B (12R-LOX) EPA->ALOX12B HEPE_R This compound ALOX12B->HEPE_R Downstream Downstream Signaling (e.g., Inflammation Resolution) HEPE_R->Downstream

Caption: Biosynthetic pathway of this compound from EPA catalyzed by ALOX12B.

Validation_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay Enzyme Recombinant ALOX12B Incubation Enzymatic Reaction Enzyme->Incubation Substrate EPA Substrate->Incubation Analysis_invitro Chiral HPLC-MS/MS Incubation->Analysis_invitro Cells HEK293 Cells Transfection ALOX12B Expression Vector Cells->Transfection Incubation_cell Incubation with EPA Transfection->Incubation_cell Extraction Lipid Extraction Incubation_cell->Extraction Analysis_cell Chiral HPLC-MS/MS Extraction->Analysis_cell

Caption: Experimental workflow for validating ALOX12B's role in this compound biosynthesis.

Comparative Analysis of 12(R)-HEPE Across Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) in various cell types. The information is supported by experimental data and detailed methodologies to facilitate further investigation into this promising lipid mediator.

This compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), is emerging as a significant signaling molecule with diverse physiological roles. Its effects, however, can vary substantially depending on the cell type and the specific biological context. This guide summarizes the current understanding of this compound's activity in adipocytes, keratinocytes, neutrophils, and platelets, offering a comparative overview of its mechanisms of action and functional outcomes.

Comparative Effects of this compound on Different Cell Types

Cell TypeKey EffectSignaling PathwayQuantitative Data Highlights
Adipocytes (Brown & White) Increased Glucose UptakePI3K/Akt Pathway12(S)-HEPE significantly increased [3H]2-deoxyglucose uptake in murine and human brown and white adipocytes in vitro.[1]
Keratinocytes Anti-inflammatoryRetinoid X Receptor α (RXRα)12-HEPE (300 nmol/L) significantly downregulated TNF-α-induced CXCL1 and CXCL2 mRNA expression in HaCaT cells.[2]
Neutrophils Inhibition of Migration-Topical application of 12-HEPE inhibited neutrophil infiltration in a mouse model of contact hypersensitivity.[3]
Platelets Inhibition of Aggregation & Secretion-12(S)-HEPE more potently attenuated dense granule secretion and integrin αIIbβ3 activation compared to EPA.[4]

Detailed Experimental Protocols

Glucose Uptake Assay in Adipocytes

This protocol is adapted from a study on 12(S)-HEPE and can be applied to study this compound.[1]

Cell Culture and Differentiation:

  • Culture murine or human pre-adipocytes in appropriate growth medium.

  • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

Glucose Uptake Measurement:

  • Seed differentiated adipocytes in 12-well plates.

  • Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate cells in KRH buffer for 2 hours to achieve a basal state.

  • Treat cells with this compound (or vehicle control) at desired concentrations for 30 minutes.

  • Add 10 µM 2-deoxy-D-[³H]glucose and 10 µM 2-deoxy-D-glucose to each well and incubate for 10 minutes.

  • Wash cells three times with ice-cold KRH buffer to stop the uptake.

  • Lyse the cells with 0.5 M NaOH.

  • Measure the radioactivity of the cell lysates using a scintillation counter.

  • Normalize the counts to the protein concentration of each well.

Chemokine Expression Analysis in Keratinocytes

This protocol is based on a study investigating the anti-inflammatory effects of 12-HEPE.[2]

Cell Culture and Treatment:

  • Culture human keratinocytes (e.g., HaCaT cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Seed cells in 6-well plates and grow to confluence.

  • Pre-treat cells with this compound (e.g., 300 nmol/L) or vehicle for 30 minutes.

  • Stimulate cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for a specified time (e.g., 6 hours).

Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for CXCL1, CXCL2, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Neutrophil Chemotaxis Assay

This is a general protocol for a Boyden chamber assay that can be adapted to study the effect of this compound on neutrophil migration.[5]

Neutrophil Isolation:

  • Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

Chemotaxis Assay:

  • Place a polycarbonate membrane (e.g., 5 µm pore size) in a Boyden chamber.

  • Add a chemoattractant (e.g., fMLP or IL-8) to the lower chamber.

  • In the upper chamber, add the isolated neutrophils pre-incubated with this compound or vehicle control.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.

  • After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

Platelet Aggregation and Secretion Assay

This protocol is based on standard methods for assessing platelet function and can be used to evaluate the effects of this compound.

Platelet Preparation:

  • Obtain platelet-rich plasma (PRP) from fresh human blood by centrifugation.

  • Isolate washed platelets from PRP by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

Light Transmission Aggregometry:

  • Place a sample of PRP or washed platelets in an aggregometer cuvette with a stir bar.

  • Add this compound or vehicle control and incubate for a short period.

  • Add a platelet agonist (e.g., collagen, ADP, or thrombin) to induce aggregation.

  • Monitor the change in light transmission through the platelet suspension over time. The increase in light transmission corresponds to the degree of platelet aggregation.

Dense Granule Secretion (ATP Release) Assay:

  • Perform this assay concurrently with aggregometry.

  • Add a luciferin-luciferase reagent to the platelet suspension before adding the agonist.

  • The release of ATP from dense granules will react with the reagent to produce light, which can be measured by the aggregometer's lumi-module.

Signaling Pathways and Molecular Mechanisms

PI3K/Akt Pathway in Adipocytes

The stimulatory effect of 12(S)-HEPE on glucose uptake in adipocytes and muscle cells is mediated through the PI3K/Akt signaling pathway, a key regulator of glucose metabolism.[1] It is hypothesized that this compound may act through a similar mechanism.

PI3K_Akt_Pathway This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Figure 1: Proposed PI3K/Akt signaling pathway for this compound-mediated glucose uptake.

Retinoid X Receptor α (RXRα) Signaling in Keratinocytes

In keratinocytes, the anti-inflammatory effects of 12-HEPE, specifically the downregulation of CXCL1 and CXCL2, are mediated by the nuclear receptor Retinoid X Receptor α (RXRα).[3] Upon activation, RXRα can form heterodimers with other nuclear receptors, such as RARs, and bind to response elements in the promoter regions of target genes to regulate their transcription.

RXR_Alpha_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound RXRα RXRα This compound->RXRα activates Cytoplasm Cytoplasm Nucleus Nucleus RXRα-RAR RXRα/RAR Heterodimer RXRα->RXRα-RAR RAR RAR RAR->RXRα-RAR RARE Retinoic Acid Response Element RXRα-RAR->RARE binds to Transcription Decreased Transcription RARE->Transcription CXCL1_CXCL2 CXCL1 & CXCL2 mRNA Transcription->CXCL1_CXCL2

Figure 2: this compound signaling through RXRα in keratinocytes.

Experimental Workflow Diagrams

Workflow for Comparing this compound Effects

Experimental_Workflow cluster_cell_types Cell Types cluster_assays Functional Assays Adipocytes Adipocytes Treatment Treat with this compound (and vehicle control) Adipocytes->Treatment Keratinocytes Keratinocytes Keratinocytes->Treatment Neutrophils Neutrophils Neutrophils->Treatment Platelets Platelets Platelets->Treatment Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Chemokine_Expression Chemokine Expression (qRT-PCR) Treatment->Chemokine_Expression Chemotaxis Chemotaxis Assay Treatment->Chemotaxis Aggregation_Secretion Aggregation & Secretion Assays Treatment->Aggregation_Secretion Data_Analysis Data Analysis and Comparison Glucose_Uptake->Data_Analysis Chemokine_Expression->Data_Analysis Chemotaxis->Data_Analysis Aggregation_Secretion->Data_Analysis

Figure 3: General workflow for comparing the effects of this compound across different cell types.

Conclusion

The available evidence suggests that this compound is a multifaceted lipid mediator with distinct effects in different cell types, ranging from metabolic regulation in adipocytes to anti-inflammatory actions in keratinocytes and immunomodulatory effects on neutrophils and platelets. While much of the detailed mechanistic and quantitative data has been generated for its S-enantiomer, the existing studies on this compound and the broader class of 12-HEPEs provide a strong foundation for further research. The experimental protocols and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for scientists investigating the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate the specific roles and mechanisms of this compound in health and disease.

References

Safety Operating Guide

Navigating the Disposal of 12(R)-HEPE: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that proper personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of 12(R)-HEPE, especially in its pure form or in high concentrations, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]

Step 1: Waste Segregation

The first and most critical step in proper disposal is the correct segregation of waste. This compound waste must be treated as chemical waste and should never be mixed with general trash, biohazardous waste, or radioactive waste.[2][4][5] Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.[6]

Table 1: Segregation of this compound Waste Streams

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats), and other contaminated disposables.[1][7]A designated, leak-proof, and chemically compatible container clearly labeled as "Hazardous Waste: this compound, Solid".[7]
Liquid Waste Solutions containing this compound, such as reaction mixtures or unused solutions.A dedicated, leak-proof, and chemically compatible container with a secure lid to prevent spills and evaporation.[6][7] Label as "Hazardous Waste: this compound, Liquid" and list the solvent composition.[7]
Sharps Waste Needles, syringes, Pasteur pipettes, or any other sharp items contaminated with this compound.[1]A designated, puncture-resistant sharps container, also labeled as hazardous waste.[2][7]

Step 2: Containerization and Labeling

Proper containerization and labeling are essential for safe storage and disposal.

  • Container Selection : Use containers that are in good condition and chemically compatible with this compound and any solvents used.[7] For liquid waste, plastic containers are often preferred.[8]

  • Filling : Never overfill waste containers. It is recommended to leave at least 10% headspace to accommodate any potential expansion of the contents.[7]

  • Sealing : Keep waste containers securely closed at all times, except when you are adding waste.[6][7]

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "12(R)-hydroxyeicosapentaenoic acid".[7]

    • The specific hazards associated with the waste.

    • The date when the waste was first added to the container.[7]

    • The name and contact information of the responsible researcher or lab.[7]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are specific locations within a laboratory where hazardous waste can be temporarily stored at or near the point of generation.[7][8][9]

  • Location : The SAA should be in a secure, well-ventilated area, away from general lab traffic.[7]

  • Secondary Containment : Store all liquid hazardous waste containers in secondary containment trays to prevent spills from spreading.[6][7]

  • Incompatible Wastes : Never store incompatible waste types together.[6][7]

Table 2: Satellite Accumulation Area (SAA) Storage Limits

Waste TypeMaximum QuantityTime Limit
General Hazardous Waste 55 gallonsUp to 12 months (as long as the quantity limit is not exceeded).[8][9]
Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kg (solid)Once the limit is reached, it must be removed within 3 days.[8][9]

Note: While this compound is not specifically categorized as a P-listed waste, these limits are important to be aware of for overall laboratory waste management.

Step 4: Arranging for Final Disposal

Under no circumstances should this compound or other chemical wastes be disposed of down the drain or in the regular trash.[6][7] Evaporation is also not an acceptable method of disposal.[2]

  • Contact EHS : To arrange for the removal and final disposal of your this compound waste, you must contact your institution's Environmental Health and Safety (EHS) department.[7]

  • Follow Institutional Procedures : Your EHS department will have specific procedures for waste pickup requests and will manage the final disposal through licensed hazardous waste vendors.[7]

Disposal Workflow for this compound

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate 2. Segregate Waste Stream ppe->segregate solid Solid Waste segregate->solid Powder, Contaminated PPE liquid Liquid Waste segregate->liquid Solutions sharps Sharps Waste segregate->sharps Needles, Pipettes containerize 3. Use Correct, Labeled Container solid->containerize liquid->containerize sharps->containerize store 4. Store in Designated SAA (Secondary Containment for Liquids) containerize->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Waste Disposed of by EHS contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Emergency Spill Procedures

In the event of a spill, the area should be secured immediately.

  • Liquid Spill : Cover the spill with an absorbent material.

  • Solid Spill : Gently cover with absorbent paper to avoid raising dust.[1]

All materials used for cleaning up the spill should be collected and disposed of as hazardous solid waste, following the procedures outlined above.[1]

By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling 12(R)-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 12(R)-Hydroxyeicosapentaenoic Acid (12(R)-HEPE), ensuring laboratory safety and procedural integrity.

Immediate Safety and Handling Precautions

This compound is a specialized lipid mediator whose toxicological properties have not been fully elucidated. Therefore, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. The primary immediate hazard is associated with the solvent in which it is typically supplied, ethanol (B145695), which is a highly flammable liquid and causes serious eye irritation.[1][2]

Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[2] If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[2] Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentSpecifications and Rationale
Primary Barrier Chemical-resistant glovesNitrile or other suitable material to protect against skin contact with the ethanol solvent and the lipid compound.
Laboratory coatTo protect personal clothing from splashes and spills.
Safety glasses with side shieldsTo prevent eye contact with splashes of the ethanol solution.
Secondary Barrier Face shieldTo be used in conjunction with safety glasses when there is a significant risk of splashing.
Chemical-resistant apronRecommended when handling larger volumes to provide an additional layer of protection for the body.
Respiratory Protection Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of ethanol vapors and any potential aerosols of the compound.

Operational Plan: From Receipt to Use

A systematic approach to the handling of this compound is essential for maintaining a safe laboratory environment and ensuring the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name, CAS number (109430-12-8), and quantity match the order.

  • The product should be accompanied by a Safety Data Sheet (SDS) or product information sheet.[3]

2. Storage:

  • This compound is typically supplied in an ethanol solution and should be stored at -20°C for long-term stability.[4][5]

  • Store in a tightly sealed container in a well-ventilated area designated for flammable liquids.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

3. Preparation of Stock Solutions and Aliquots:

  • All procedures should be performed in a chemical fume hood.

  • Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect the solvent concentration.

  • If further dilutions are necessary, use a high-purity, anhydrous solvent compatible with your experimental system (e.g., ethanol, DMSO, or DMF).

  • Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

4. Experimental Use:

  • When adding this compound to cell cultures or other aqueous systems, be mindful of the final solvent concentration to avoid any vehicle-induced effects.

  • Keep samples on ice whenever possible during experimental procedures to minimize degradation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound solution Dispose of as flammable chemical waste in a designated and properly labeled container. Do not pour down the drain.
Contaminated consumables (e.g., pipette tips, microfuge tubes) Place in a designated solid chemical waste container.
Contaminated labware (e.g., glassware) Rinse with a suitable solvent (e.g., ethanol) and collect the rinsate for disposal as flammable liquid waste. Then wash the glassware according to standard laboratory procedures.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate solid chemical waste stream.

Biological Pathway of this compound Biosynthesis

This compound is an eicosanoid, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids.[6] It is synthesized from eicosapentaenoic acid (EPA) through the action of the 12R-lipoxygenase (12R-LOX) enzyme. This pathway is analogous to the synthesis of 12(R)-HETE from arachidonic acid.[3][7] The initial product, 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE), is then rapidly reduced to the more stable this compound by cellular peroxidases.

G Biosynthesis of this compound cluster_0 Enzymatic Oxidation cluster_1 Reduction EPA Eicosapentaenoic Acid (EPA) LOX 12R-Lipoxygenase (12R-LOX) EPA->LOX HpEPE 12(R)-HpEPE Peroxidase Cellular Peroxidases HpEPE->Peroxidase HEPE This compound LOX->HpEPE Peroxidase->HEPE

Biosynthesis of this compound from EPA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.